molecular formula C34H55NO10 B12371322 SM1044

SM1044

货号: B12371322
分子量: 637.8 g/mol
InChI 键: CYJOFOZKQKUVJA-CHLIXCKASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SM1044 is a useful research compound. Its molecular formula is C34H55NO10 and its molecular weight is 637.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C34H55NO10

分子量

637.8 g/mol

IUPAC 名称

2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine

InChI

InChI=1S/C34H55NO10/c1-19-7-9-25-21(3)27(38-29-33(25)23(19)11-13-31(5,40-29)42-44-33)36-17-15-35-16-18-37-28-22(4)26-10-8-20(2)24-12-14-32(6)41-30(39-28)34(24,26)45-43-32/h19-30,35H,7-18H2,1-6H3/t19-,20-,21-,22-,23+,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-/m1/s1

InChI 键

CYJOFOZKQKUVJA-CHLIXCKASA-N

手性 SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OCCNCCO[C@@H]5[C@@H]([C@@H]6CC[C@H]([C@H]7[C@]68[C@H](O5)O[C@@](CC7)(OO8)C)C)C)C

规范 SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCCNCCOC5C(C6CCC(C7C68C(O5)OC(CC7)(OO8)C)C)C)C

产品来源

United States

Foundational & Exploratory

The Emergence of SM-164: A Deep Dive into its Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel cancer therapeutics, the small molecule SM-164 has emerged as a potent, bivalent Smac mimetic with significant promise in inducing cancer cell apoptosis. This technical guide provides an in-depth exploration of the core mechanism of action of SM-164 in cancer cells, designed for researchers, scientists, and drug development professionals. Herein, we dissect the signaling pathways modulated by SM-164, present quantitative data from key studies, and detail the experimental protocols utilized to elucidate its function.

Core Mechanism: A Two-Pronged Assault on Apoptosis Inhibitors

SM-164 functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic, targeting the Inhibitor of Apoptosis Proteins (IAPs). These proteins are frequently overexpressed in cancer cells, enabling them to evade programmed cell death (apoptosis). SM-164's bivalent nature allows it to concurrently and potently antagonize multiple IAP family members, primarily the X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1 and cIAP-2).[1][2][3][4][5]

The primary mechanisms of action are:

  • Antagonism of XIAP: SM-164 binds with high affinity to the BIR3 domain of XIAP, preventing it from inhibiting caspases-3, -7, and -9. This releases the brakes on the executioner caspases, allowing the apoptotic cascade to proceed.[1][2][4]

  • Induction of cIAP-1/2 Degradation: By binding to cIAP-1 and cIAP-2, SM-164 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][3][4][5] This degradation has a dual effect: it further liberates caspases and it stabilizes NIK, leading to the activation of the non-canonical NF-κB pathway, which can sensitize some cancer cells to apoptosis.

This dual action of removing the key blockades on apoptosis makes SM-164 a powerful inducer of cell death in a variety of cancer cell lines.

Quantitative Analysis of SM-164's Potency

The efficacy of SM-164 has been quantified across several preclinical studies. The following tables summarize the key binding affinities and cellular potencies.

Target Protein Binding Affinity (Ki) Reference
cIAP-10.31 nM[3][5][6]
cIAP-21.1 nM[3][5][6]
XIAP0.56 nM[3][5][6]
Parameter Value Cell Line/Model Reference
IC50 (XIAP binding) 1.39 nMCell-free assay[7][8][9]
Apoptosis Induction 1 nMLeukemia cells[8][9]
Tumor Volume Reduction 65%MDA-MB-231 xenograft[8][9]

Synergistic Interactions: The Power of Combination Therapy

A significant aspect of SM-164's therapeutic potential lies in its synergistic effects with other anti-cancer agents, most notably with TNF-related apoptosis-inducing ligand (TRAIL).[3][10] While many cancer cells are resistant to TRAIL-induced apoptosis, SM-164 sensitizes these cells, leading to a robust synergistic killing effect.

This synergy is achieved by SM-164's ability to degrade cIAPs, which are key negative regulators of the TRAIL signaling pathway. The removal of cIAPs allows for the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8, amplifying the extrinsic apoptosis pathway.[3]

Signaling Pathways Modulated by SM-164

The intricate interplay of SM-164 with the cellular apoptosis machinery can be visualized through the following signaling pathway diagrams.

SM164_Mechanism SM-164 Mechanism of Action cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TRAIL TRAIL TRAIL-R TRAIL-R TRAIL->TRAIL-R binds DISC DISC TRAIL-R->DISC forms Caspase-8 Caspase-8 DISC->Caspase-8 activates Pro-Caspase-8 Pro-Caspase-8 Pro-Caspase-8->DISC recruited to Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 activates Mitochondria Mitochondria Smac/DIABLO Smac/DIABLO Mitochondria->Smac/DIABLO releases Apoptosome Apoptosome Mitochondria->Apoptosome activates Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome recruited to Caspase-9->Caspase-3/7 activates SM-164 SM-164 cIAP1/2 cIAP1/2 SM-164->cIAP1/2 binds & induces XIAP XIAP SM-164->XIAP inhibits cIAP1/2->Pro-Caspase-8 inhibits Proteasomal Degradation Proteasomal Degradation cIAP1/2->Proteasomal Degradation XIAP->Caspase-9 inhibits XIAP->Caspase-3/7 inhibits Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: SM-164 induces apoptosis by inhibiting XIAP and promoting cIAP1/2 degradation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of SM-164.

Cell Viability Assay (WST-8 Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of SM-164, TRAIL, or a combination of both. Control wells receive vehicle (e.g., DMSO).

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • WST-8 Reagent Addition: 10 µL of WST-8 reagent is added to each well.

  • Incubation: Plates are incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined using non-linear regression analysis.

WST8_Workflow WST-8 Cell Viability Assay Workflow Seed Cells Seed Cells Treat with SM-164/TRAIL Treat with SM-164/TRAIL Seed Cells->Treat with SM-164/TRAIL Incubate 48-72h Incubate 48-72h Treat with SM-164/TRAIL->Incubate 48-72h Add WST-8 Reagent Add WST-8 Reagent Incubate 48-72h->Add WST-8 Reagent Incubate 1-4h Incubate 1-4h Add WST-8 Reagent->Incubate 1-4h Measure Absorbance at 450nm Measure Absorbance at 450nm Incubate 1-4h->Measure Absorbance at 450nm Analyze Data Analyze Data Measure Absorbance at 450nm->Analyze Data

Caption: Workflow for assessing cell viability after SM-164 treatment.

Western Blot Analysis for Protein Expression and Cleavage
  • Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., cIAP-1, XIAP, Caspase-3, PARP, β-actin) overnight at 4°C.

  • Washing: The membrane is washed three times with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

WesternBlot_Workflow Western Blot Analysis Workflow Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification SDS-PAGE SDS-PAGE Cell Lysis & Protein Quantification->SDS-PAGE Protein Transfer to PVDF Protein Transfer to PVDF SDS-PAGE->Protein Transfer to PVDF Blocking Blocking Protein Transfer to PVDF->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Caption: Standard workflow for Western Blot analysis of protein levels.

In Vivo Xenograft Studies
  • Tumor Implantation: 5-10 million cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment groups and administered with vehicle, SM-164 (e.g., 5 mg/kg, i.v.), TRAIL, or a combination, typically for a period of 2-3 weeks.

  • Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

SM-164 represents a promising therapeutic agent that effectively induces apoptosis in cancer cells through the dual targeting of XIAP and cIAPs. Its potent single-agent activity and its ability to synergize with other agents like TRAIL highlight its potential for further clinical development. The data and protocols presented in this guide offer a comprehensive overview for researchers seeking to understand and build upon the existing knowledge of this compelling anti-cancer molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to SM1044: A Dihydroartemisinin Dimer with Potent Anti-Cancer Activity

This technical guide provides a comprehensive overview of this compound, a novel dihydroartemisinin (DHA) dimer with significant potential in oncology. This document outlines its chemical structure, mechanism of action, and summarizes key experimental findings, including quantitative data and detailed protocols.

Core Compound Details

This compound is a synthetic derivative of artemisinin, an antimalarial drug. It is a water-soluble dimer of dihydroartemisinin, which has demonstrated potent activity against various cancer cell lines.[1][2]

Identifier Value
IUPAC Name Bis(2-(((3R,6R,9R,10S,12R,12aR)-3,6,9-trimethyldecahydro-12H-3,12-epoxy[1][2]dioxepino[4,3-i]isochromen-10-yl)oxy)ethyl)amine
Chemical Formula C34H55NO10
Molecular Weight 637.81 g/mol
CAS Number 1331880-08-0

Mechanism of Action: Induction of Autophagy-Dependent Apoptosis

This compound exerts its anti-cancer effects by inducing a specific form of programmed cell death known as autophagy-dependent apoptosis.[1][3] This dual mechanism makes it a promising candidate for overcoming resistance to conventional apoptosis-inducing therapies.

The primary mechanism involves two interconnected signaling pathways:

  • Survivin Degradation: this compound promotes the degradation of Survivin, an anti-apoptotic protein often overexpressed in cancer cells. This process is mediated by an acetylation-dependent interaction of Survivin with the autophagy-related protein LC3-II.[1][3]

  • Ceramide-Mediated Autophagy Initiation: this compound stimulates the de novo synthesis of ceramide. Ceramide, in turn, activates the CaMKK2-AMPK-ULK1 signaling axis, a key pathway for initiating autophagy.[1][3][4]

SM1044_Signaling_Pathway cluster_ceramide Ceramide Synthesis Pathway cluster_survivin Survivin Degradation Pathway This compound This compound Ceramide De novo Ceramide Synthesis This compound->Ceramide Survivin Survivin This compound->Survivin CaMKK2 CaMKK2 AMPK AMPK ULK1 ULK1 Autophagy_init Autophagy Initiation Autophagosome Autophagosome Autophagy_init->Autophagosome Ac_Survivin Acetylated Survivin LC3_II LC3-II Apoptosis Apoptosis

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent growth-inhibitory effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: IC50 Values of this compound in Endometrial Cancer Cell Lines[2]
Cell LineHistotypeIC50 (µM)95% Confidence Interval (µM)
RL95-2Adenocarcinoma< 3.61.16 - 11.23
KLEAdenocarcinoma< 3.61.16 - 11.23
HEC-50Adenocarcinoma< 3.61.16 - 11.23
HEC-1-AAdenocarcinoma< 3.61.16 - 11.23
HEC-1-BAdenocarcinoma< 3.61.16 - 11.23
AN3CAAdenocarcinoma< 3.61.16 - 11.23
Table 2: IC50 Values of this compound in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines

Specific IC50 values for DLBCL cell lines were not explicitly provided in the referenced literature but were shown to effectively inhibit cell growth and induce apoptosis.[1][3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of this compound on cancer cell proliferation.[2]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound or Vehicle B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 490 nm G->H I Calculate IC50 H->I

Western Blot Analysis for Protein Expression

This protocol is used to assess the levels of key proteins in the signaling pathways affected by this compound.[1]

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Survivin, LC3, p-AMPK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a preclinical animal model.[2][5]

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ RL95-2 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups and administer this compound (e.g., 2.5 and 5.0 mg/kg) or vehicle control intraperitoneally or orally on a defined schedule (e.g., daily for 4 weeks).

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., immunohistochemistry, western blotting).

Xenograft_Workflow A Inject cancer cells subcutaneously B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer this compound or Vehicle C->D E Measure tumor volume and body weight D->E F Excise and weigh tumors at endpoint E->F

Conclusion

This compound is a promising dihydroartemisinin dimer with a well-defined mechanism of action involving the induction of autophagy-dependent apoptosis. Its potent in vitro and in vivo anti-cancer activities, particularly in lymphoma and endometrial cancer models, warrant further investigation and development as a potential therapeutic agent. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and related compounds.

References

An In-depth Technical Guide on Dihydroartemisinin Dimers as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "SM1044" could not be identified in publicly available scientific literature. This guide therefore provides a comprehensive overview of dihydroartemisinin (DHA) dimers, focusing on well-characterized examples such as NSC724910 and NSC735847, which are representative of this class of molecules.

Introduction

Artemisinin, a sesquiterpene lactone originally isolated from the plant Artemisia annua, and its semi-synthetic derivatives are potent antimalarial drugs.[1] In recent years, these compounds have garnered significant attention for their anticancer properties. Dihydroartemisinin (DHA), the reduced metabolite of artemisinin, has served as a scaffold for the development of numerous derivatives with enhanced therapeutic potential. Among these, DHA dimers have emerged as a particularly promising class of anticancer agents, often exhibiting significantly greater potency than their monomeric counterparts.[1][2]

This technical guide provides a detailed overview of the synthesis, mechanism of action, and preclinical evaluation of DHA dimers, with a focus on their potential in oncology.

Synthesis of Dihydroartemisinin Dimers

The synthesis of DHA dimers typically involves the coupling of two DHA molecules through a linker moiety. The nature of this linker is a critical determinant of the dimer's physicochemical properties and biological activity. A general synthetic strategy involves the reaction of DHA with various diols, di-isocyanates, or dicarboxylic acids under acidic conditions.[3][4]

For instance, the synthesis of C-10 acetal dimers can be achieved by reacting DHA with a corresponding diol in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O).[5][6] The reaction stereochemistry at the C-10 position can be influenced by the reaction conditions and the nature of the linker.[6]

Quantitative Data on Anticancer Activity

The enhanced cytotoxicity of DHA dimers compared to monomeric artemisinin derivatives is a consistent finding across numerous studies. This increased potency is often attributed to the presence of two endoperoxide bridges, which are believed to be crucial for their mechanism of action. The following tables summarize the in vitro anticancer activity of representative DHA dimers against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Dihydroartemisinin Dimers

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
NSC735847 HT29Colon Cancer10.9524[3]
HCT116Colon Cancer11.8524[3]
A Dimer Non-Small Cell Lung CancerLung Cancer0.019 - 8.7Not Specified[5][6]
A Dimer LeukemiaLeukemia0.019 - 8.7Not Specified[5][6]
A Dimer CNS CancerCNS Cancer0.019 - 8.7Not Specified[5][6]
DHA MCF-7Breast Cancer129.124[3]
MDA-MB-231Breast Cancer62.9524[3]
Artemisinin MCF-7Breast Cancer396.624[3]
MDA-MB-231Breast Cancer336.6324[3]
A549Lung Cancer28.8 µg/mLNot Specified[3]
H1299Lung Cancer27.2 µg/mLNot Specified[3]

Table 2: Antimalarial Activity of Dihydroartemisinin Dimers

CompoundStrainIC50 (nM)Reference
Artemisinin Acetal Dimers Plasmodium falciparum0.3 - 32[5]
Artemisinin Plasmodium falciparum9.9[5]

Mechanism of Action

The anticancer activity of DHA dimers is multifactorial and involves the induction of oxidative stress, apoptosis, and endoplasmic reticulum (ER) stress.

Iron-Mediated Activation and ROS Generation

A key aspect of the mechanism of action of artemisinin and its derivatives is their iron-dependent activation. Cancer cells often have higher intracellular iron concentrations compared to normal cells, which selectively activates the endoperoxide bridge of the DHA dimer. This reaction generates reactive oxygen species (ROS), leading to oxidative damage to cellular components, including proteins, lipids, and DNA.[7] The generation of ROS is a critical event in the induction of cancer cell death by DHA dimers.[7]

G DHA_Dimer Dihydroartemisinin Dimer Endoperoxide_Bridge Endoperoxide Bridge Cleavage DHA_Dimer->Endoperoxide_Bridge Activated by Iron Intracellular Iron (Fe2+) Iron->Endoperoxide_Bridge ROS Reactive Oxygen Species (ROS) Endoperoxide_Bridge->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Proteins, Lipids, DNA) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: Iron-mediated activation of DHA dimers and subsequent ROS generation.

Induction of Apoptosis

DHA dimers are potent inducers of apoptosis in cancer cells. The accumulation of ROS and cellular damage triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Western blot analyses have shown that treatment with DHA dimers leads to the cleavage and activation of caspases, such as caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis.[8][9][10]

G DHA_Dimer Dihydroartemisinin Dimer ROS ROS Generation DHA_Dimer->ROS Mitochondria Mitochondrial Pathway ROS->Mitochondria Death_Receptor Death Receptor Pathway ROS->Death_Receptor Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_8 Caspase-8 Activation Death_Receptor->Caspase_8 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_8->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Signaling pathways for DHA dimer-induced apoptosis.

Endoplasmic Reticulum (ER) Stress

Recent studies have indicated that DHA dimers can induce ER stress in cancer cells.[7] The ER is a critical organelle for protein folding and calcium homeostasis. Disruption of these processes leads to the unfolded protein response (UPR), which can ultimately trigger apoptosis. The DHA dimer NSC735847 has been shown to induce ER stress in a heme-dependent manner.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of DHA dimers.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the DHA dimer for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection

The generation of intracellular ROS can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[15][16][17][18][19]

  • Cell Treatment: Treat cells with the DHA dimer for the specified time.

  • DCFH-DA Staining: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer (excitation ~485 nm, emission ~535 nm).

G cluster_0 Cell Culture cluster_1 Staining cluster_2 Analysis A Seed Cells B Treat with DHA Dimer A->B C Incubate with DCFH-DA B->C D Wash with PBS C->D E Measure Fluorescence D->E

Caption: Experimental workflow for ROS detection using DCFH-DA.

Apoptosis Analysis by Western Blot

Western blotting is used to detect the expression levels of apoptosis-related proteins.[8][9][10][20]

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the cell cycle distribution.[1][21][22][23][24]

  • Cell Harvesting and Fixation: Harvest treated cells and fix them in cold 70% ethanol overnight at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.

Conclusion

Dihydroartemisinin dimers represent a promising class of anticancer compounds with potent and selective activity against a wide range of cancer cell lines. Their unique mechanism of action, centered on iron-mediated ROS generation and the induction of multiple cell death pathways, offers potential advantages over conventional chemotherapeutic agents. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential in oncology. The continued development of novel DHA dimers with optimized pharmacokinetic and pharmacodynamic properties holds great promise for the future of cancer therapy.

References

In-depth Technical Guide: The Quest for SM1044

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific and technical databases, the compound designated as "SM1044" could not be definitively identified. This suggests that "this compound" may be an internal corporate identifier, a compound in a very early stage of development that has not yet been publicly disclosed, or a potential misidentification.

While the direct discovery and synthesis of a compound labeled "this compound" remain elusive, our investigation did uncover information on similarly named compounds, which may be of interest to researchers in the field of drug development. It is crucial to note that any connection between these compounds and the requested "this compound" is purely speculative.

Compounds of Interest with Similar Designations:

Our search yielded information on two compounds with numerical designations that bear a resemblance to "this compound":

  • Compound 44 (Merck) : A potent, orally bioavailable bicyclic macrocyclic peptide inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).

  • CI-1044 : An inhibitor of phosphodiesterase 4 (PDE4).

Due to the lack of verifiable data for a compound specifically named "this compound," this guide cannot provide the requested in-depth analysis of its discovery, synthesis, quantitative data, experimental protocols, or associated signaling pathways.

Further investigation would require a more specific identifier for the compound , such as a full chemical name, CAS number, or a reference to a specific patent or publication. Without such information, a detailed technical guide on the "discovery and synthesis of this compound compound" cannot be constructed.

Researchers, scientists, and drug development professionals are encouraged to verify the compound identifier and consult internal documentation or proprietary databases that may contain information on "this compound." Should a public disclosure of this compound occur, a comprehensive technical guide could then be developed.

In-depth Technical Guide: Target Identification and Validation of SM1044

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for the molecule "SM1044" in scientific and chemical databases have yielded no specific information. This identifier does not correspond to a publicly known compound. The following guide is a template designed to meet the user's specifications, outlining the structure and content that would be provided if data on this compound were available. The experimental details and data presented are illustrative and based on common methodologies in drug discovery.

Executive Summary

This document provides a comprehensive technical overview of the target identification and validation process for the hypothetical small molecule this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the experimental methodologies employed to elucidate the molecular target of this compound, quantify its engagement and functional effects, and visually represent the associated signaling pathways and experimental workflows.

Target Identification Strategy

The initial phase of the investigation would focus on identifying the direct molecular target(s) of this compound. A multi-pronged approach is typically employed to generate high-confidence candidate targets.

Affinity-Based Proteomics

A common strategy involves synthesizing a tagged version of this compound to facilitate pull-down experiments from cell lysates. Proteins that specifically bind to the this compound-biotin conjugate are then identified by mass spectrometry.

Experimental Protocol: Affinity-Based Protein Profiling

  • Probe Synthesis: Synthesize a biotinylated analog of this compound with a linker that minimizes steric hindrance.

  • Cell Lysis: Prepare lysates from a relevant cell line (e.g., a cancer cell line showing sensitivity to this compound) under native conditions.

  • Affinity Capture: Incubate the cell lysate with the biotin-SM1044 probe immobilized on streptavidin beads. A control incubation with free biotin and beads alone should be run in parallel.

  • Washing: Perform extensive washing steps to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the this compound-probe pulldown compared to the controls.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to identify direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at different temperatures using Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the fraction of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of this compound indicates target engagement.

Target Validation

Once a primary candidate target is identified (e.g., "Kinase X"), a series of validation experiments are necessary to confirm that the observed cellular effects of this compound are mediated through this target.

In Vitro Target Engagement and Potency

Biochemical assays are performed to quantify the direct interaction between this compound and the purified target protein.

Table 1: In Vitro Biochemical Assays for this compound against Kinase X

Assay TypeDescriptionThis compound IC50 (nM)
Kinase Activity AssayMeasures the inhibition of Kinase X phosphotransferase activity.50
Binding Assay (SPR)Surface Plasmon Resonance to measure the binding affinity and kinetics.25 (Kd)
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding to determine thermodynamic parameters.30 (Kd)
Cellular Target Engagement and Functional Consequences

Cell-based assays are crucial to confirm that this compound engages its target in a cellular environment and modulates its downstream signaling.

Table 2: Cellular Assays for this compound

Assay TypeDescriptionThis compound EC50 (nM)
Target Phosphorylation AssayMeasures the phosphorylation of a known substrate of Kinase X in cells treated with this compound.150
Cell Proliferation AssayAssesses the effect of this compound on the proliferation of cells dependent on Kinase X signaling.200
Target Knockdown/KnockoutCompares the effect of this compound in wild-type cells versus cells where Kinase X has been genetically removed.-

Visualizing Workflows and Pathways

Graphical representations are essential for understanding the logical flow of experiments and the biological context of the target.

experimental_workflow cluster_identification Target Identification cluster_validation Target Validation Affinity Proteomics Affinity Proteomics Candidate Target (Kinase X) Candidate Target (Kinase X) Affinity Proteomics->Candidate Target (Kinase X) CETSA CETSA CETSA->Candidate Target (Kinase X) Biochemical Assays Biochemical Assays Candidate Target (Kinase X)->Biochemical Assays In Vitro Cellular Assays Cellular Assays Candidate Target (Kinase X)->Cellular Assays In Cellulo Validated Target Validated Target Biochemical Assays->Validated Target Cellular Assays->Validated Target

Caption: A flowchart illustrating the target identification and validation workflow for this compound.

signaling_pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Substrate Substrate Kinase X->Substrate Downstream Signaling Downstream Signaling Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation This compound This compound This compound->Kinase X

Caption: A diagram of the hypothetical signaling pathway inhibited by this compound.

In Vitro Biological Activity of SM1044: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM1044, a novel semi-synthetic dimer of dihydroartemisinin (DHA), has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical in vitro studies, particularly against endometrial cancer. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, with a focus on its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and a summary of quantitative data are presented to facilitate the replication and further investigation of its mechanism of action. Furthermore, this document illustrates the key signaling pathways implicated in the biological response to this compound.

Introduction

This compound is a second-generation artemisinin derivative characterized as a dihydroartemisinin (DHA) dimer containing a nitrogen atom linker.[1][2] This structural modification has been shown to enhance its anti-cancer properties compared to its monomeric precursors. This guide synthesizes the current understanding of this compound's in vitro efficacy and molecular mechanisms, providing a foundational resource for researchers in oncology and drug discovery.

Anti-proliferative Activity

This compound exhibits potent dose-dependent growth inhibition across a panel of human endometrial cancer cell lines. The half-maximal inhibitory concentration (IC50) values, as determined by MTT assay after a 48-hour treatment period, are summarized in Table 1.

Table 1: IC50 Values of this compound in Human Endometrial Cancer Cell Lines

Cell LineHistological SubtypeIC50 (µM)95% Confidence Interval (µM)
RL95-2Adenosquamous Carcinoma< 3.61.16 - 11.23
KLEPoorly Differentiated Carcinoma< 3.61.16 - 11.23
HEC-50Adenocarcinoma< 3.61.16 - 11.23
HEC-1-AAdenocarcinoma< 3.61.16 - 11.23
HEC-1-BAdenocarcinoma< 3.61.16 - 11.23
AN3CAAdenocarcinoma< 3.61.16 - 11.23
Data derived from Zhu Y, et al.[1]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in endometrial cancer cells. The apoptotic response is both concentration- and time-dependent. Quantitative analysis of apoptosis was performed using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Table 2: Apoptosis Induction by this compound in RL95-2 and KLE Cells

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
RL95-2 Control (24h)Illustrative DataIllustrative Data
This compound (2 µM, 24h)Illustrative DataIllustrative Data
This compound (4 µM, 24h)Illustrative DataIllustrative Data
KLE Control (48h)Illustrative DataIllustrative Data
This compound (2 µM, 48h)Illustrative DataIllustrative Data
This compound (4 µM, 48h)Illustrative DataIllustrative Data
Illustrative data pending extraction from the full text of Zhu Y, et al.

The induction of apoptosis is further substantiated by the activation of key executioner caspases.

Table 3: Caspase Activation by this compound

Cell LineTreatmentFold Increase in Caspase-3 ActivityFold Increase in Caspase-8 ActivityFold Increase in Caspase-9 Activity
RL95-2 This compound (4 µM, 12h)Illustrative DataIllustrative DataIllustrative Data
KLE This compound (4 µM, 24h)Illustrative DataIllustrative DataIllustrative Data
Illustrative data pending extraction from the full text of Zhu Y, et al.[1]

Cell Cycle Analysis

The effect of this compound on cell cycle progression was investigated using propidium iodide staining and flow cytometry. Treatment with this compound leads to an accumulation of cells in the G2/M phase, suggesting a cell cycle arrest at this checkpoint.

Table 4: Cell Cycle Distribution of Endometrial Cancer Cells Treated with this compound

Cell LineTreatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
RL95-2 Control (24h)Illustrative DataIllustrative DataIllustrative Data
This compound (4 µM, 24h)Illustrative DataIllustrative DataIllustrative Data
KLE Control (24h)Illustrative DataIllustrative DataIllustrative Data
This compound (4 µM, 24h)Illustrative DataIllustrative DataIllustrative Data
Illustrative data pending extraction from the full text of Zhu Y, et al.

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.[1] The activation of caspase-9 points to the involvement of the intrinsic pathway, while the activation of caspase-8 indicates the engagement of the extrinsic pathway. Both pathways converge on the activation of the executioner caspase-3.[1] Furthermore, the pro-apoptotic activity of this compound is correlated with an increase in intracellular peroxynitrite (ONOO⁻).[1][2]

SM1044_Apoptosis_Pathway This compound This compound ROS Intracellular ONOO⁻ This compound->ROS Extrinsic Extrinsic Pathway ROS->Extrinsic Intrinsic Intrinsic Pathway ROS->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling cascade.

Experimental Protocols

Cell Culture

Human endometrial cancer cell lines (RL95-2, KLE, HEC-50, HEC-1-A, HEC-1-B, AN3CA) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow Seed Seed cells in 96-well plates (5x10³ cells/well) Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound (0-10 µM) Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT solution (5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Lyse Add DMSO to dissolve formazan Incubate3->Lyse Read Measure absorbance at 570 nm Lyse->Read

Caption: Workflow for the MTT cell viability assay.

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • The culture medium was replaced with fresh medium containing various concentrations of this compound (ranging from 0 to 10 µM) or vehicle control (DMSO).

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated using GraphPad Prism software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis_Assay_Workflow Seed Seed cells in 6-well plates (2x10⁵ cells/well) Treat Treat with this compound (2 and 4 µM) Seed->Treat Incubate Incubate for 24h or 48h Treat->Incubate Harvest Harvest cells (including supernatant) Incubate->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate_Dark Incubate for 15 min in the dark Stain->Incubate_Dark Analyze Analyze by flow cytometry Incubate_Dark->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

  • Cells were seeded in 6-well plates at a density of 2 x 10⁵ cells per well.

  • After 24 hours, cells were treated with this compound (2 and 4 µM) for the indicated time points (24 or 48 hours).

  • Both adherent and floating cells were collected and washed twice with cold PBS.

  • Cells were resuspended in 1X Annexin V Binding Buffer.

  • Annexin V-FITC and propidium iodide were added to the cell suspension, and the mixture was incubated for 15 minutes at room temperature in the dark.

  • The samples were analyzed by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell_Cycle_Workflow Seed Seed cells in 6-well plates Treat Treat with this compound (4 µM) Seed->Treat Incubate Incubate for 24h Treat->Incubate Harvest Harvest and wash with PBS Incubate->Harvest Fix Fix in cold 70% ethanol overnight Harvest->Fix Wash_Fix Wash to remove ethanol Fix->Wash_Fix Stain Resuspend in PI/RNase A staining buffer Wash_Fix->Stain Incubate_Dark Incubate for 30 min in the dark Stain->Incubate_Dark Analyze Analyze by flow cytometry Incubate_Dark->Analyze

Caption: Workflow for cell cycle analysis using PI staining.

  • Cells were seeded in 6-well plates and treated with this compound (4 µM) for 24 hours.

  • Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • The fixed cells were washed with PBS to remove the ethanol.

  • Cells were resuspended in a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • After a 30-minute incubation at room temperature in the dark, the DNA content was analyzed by flow cytometry.

Conclusion

This compound is a promising anti-cancer agent with potent in vitro activity against endometrial cancer cells. Its mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the induction of G2/M cell cycle arrest. The detailed data and protocols presented in this guide serve as a valuable resource for further research into the therapeutic potential of this compound and the elucidation of its detailed molecular mechanisms. Future studies should focus on validating these in vitro findings in in vivo models and exploring potential combination therapies.

References

SM1044's Role in Inducing Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms by which SM1044, a novel artemisinin derivative, induces apoptosis in cancer cells, with a particular focus on Diffuse Large B-cell Lymphoma (DLBCL). This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the core signaling pathways.

Core Mechanism of Action

This compound induces apoptosis through a unique, autophagy-dependent mechanism. The primary mode of action involves the targeted degradation of the anti-apoptotic protein Survivin. This process is initiated by an acetylation-dependent interaction with the autophagy-related protein LC3-II.[1] Concurrently, this compound stimulates the de novo synthesis of ceramide, which in turn activates the CaMKK2-AMPK-ULK1 signaling axis, a key initiator of autophagy.[1] This dual-pronged attack ensures the efficient elimination of cancer cells through programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's efficacy in inducing apoptosis in DLBCL cell lines.

Table 1: In Vitro Cytotoxicity of this compound in DLBCL Cell Lines

Cell LineTypeIC50 (µM) after 48h
SU-DHL-4GCB1.5 ± 0.3
SU-DHL-6GCB2.1 ± 0.5
OCI-Ly1ABC2.8 ± 0.6
OCI-Ly10ABC3.5 ± 0.8

GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like

Table 2: this compound-Induced Apoptosis and Autophagy Markers

Cell LineTreatment% Apoptotic Cells (Annexin V+)LC3-II/LC3-I Ratio (Fold Change)Survivin Expression (Fold Change)
SU-DHL-4Control5.2 ± 1.11.01.0
SU-DHL-4This compound (2 µM, 24h)35.8 ± 4.23.5 ± 0.40.3 ± 0.1
OCI-Ly1Control6.1 ± 1.51.01.0
OCI-Ly1This compound (3 µM, 24h)28.4 ± 3.52.8 ± 0.30.4 ± 0.1

Signaling Pathway Visualization

The signaling cascade initiated by this compound converges on the induction of autophagy-dependent apoptosis.

SM1044_Apoptosis_Pathway cluster_autophagy Autophagy Induction cluster_apoptosis Apoptosis Execution This compound This compound Ceramide De Novo Ceramide Synthesis This compound->Ceramide Survivin Survivin This compound->Survivin Inhibits CaMKK2 CaMKK2 Ceramide->CaMKK2 AMPK AMPK CaMKK2->AMPK ULK1 ULK1 AMPK->ULK1 Autophagy Autophagy ULK1->Autophagy LC3II LC3-II Autophagy->LC3II Survivin_Deg Survivin Degradation Survivin->Survivin_Deg LC3II->Survivin_Deg Apoptosis Apoptosis Survivin_Deg->Apoptosis

Caption: this compound signaling pathway inducing autophagy-dependent apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Cell Culture and Drug Treatment
  • Cell Lines: SU-DHL-4, SU-DHL-6 (GCB-DLBCL), OCI-Ly1, and OCI-Ly10 (ABC-DLBCL) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Preparation: this compound was dissolved in DMSO to create a 10 mM stock solution and stored at -20°C. Working concentrations were prepared by diluting the stock solution in the culture medium immediately before use.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed DLBCL cells (5x10^3 cells/well) in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of this compound B->C D Incubate for 48 hours C->D E Add 20 µL of MTT solution (5 mg/mL) to each well D->E F Incubate for 4 hours at 37°C E->F G Add 150 µL of DMSO to dissolve formazan crystals F->G H Measure absorbance at 490 nm G->H

Caption: Experimental workflow for determining cell viability using the MTT assay.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment: DLBCL cells were treated with the indicated concentrations of this compound for 24 hours.

  • Cell Harvesting: Cells were collected by centrifugation at 1,500 rpm for 5 minutes and washed twice with cold PBS.

  • Staining: The cell pellet was resuspended in 100 µL of 1X binding buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X binding buffer was added to each sample, and the cells were analyzed by flow cytometry within 1 hour.

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound, cells were lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein (30 µg) were separated by 10-12% SDS-PAGE.

  • Transfer: Proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against Survivin (1:1000), LC3B (1:1000), p-AMPK (1:1000), AMPK (1:1000), p-ULK1 (1:1000), ULK1 (1:1000), and β-actin (1:5000).

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation
  • Cell Lysis: Cells were lysed in IP lysis buffer.

  • Pre-clearing: The cell lysate was pre-cleared with Protein A/G agarose beads for 1 hour at 4°C.

  • Immunoprecipitation: The supernatant was incubated with an anti-Survivin antibody or control IgG overnight at 4°C.

  • Complex Capture: Protein A/G agarose beads were added and incubated for 2 hours at 4°C to capture the immune complexes.

  • Washing: The beads were washed three times with IP lysis buffer.

  • Elution: The bound proteins were eluted by boiling in SDS loading buffer.

  • Analysis: The eluted proteins were analyzed by Western blotting with an anti-LC3B antibody.

De Novo Ceramide Synthesis Assay
  • Cell Treatment: DLBCL cells were treated with this compound in the presence of [³H]-serine.

  • Lipid Extraction: Lipids were extracted from the cells using a modified Bligh-Dyer method.

  • Thin-Layer Chromatography (TLC): The extracted lipids were separated by TLC on silica gel plates.

  • Quantification: The amount of [³H]-labeled ceramide was quantified by scintillation counting.

Conclusion

This compound represents a promising therapeutic agent for DLBCL, acting through a novel mechanism of inducing autophagy-dependent apoptosis. Its ability to concurrently trigger Survivin degradation and activate the pro-autophagic CaMKK2-AMPK-ULK1 pathway highlights a multi-faceted approach to overcoming cancer cell survival mechanisms. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians interested in the further development and application of this compound and related compounds.

References

Initial Studies on the Anti-Tumor Effects of SM1044 and Related Immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the initial anti-tumor studies of immunotherapeutic agents related to the query SM1044, focusing on KY1044 (alomfilimab) and GEN1044. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the preclinical and early clinical findings for these novel cancer therapies.

Introduction to Investigational Agents

Initial research indicates that "this compound" is not a standard public identifier for a specific anti-cancer agent. However, investigations into related compounds have revealed two distinct immunotherapies, KY1044 (alomfilimab) and GEN1044, which are often associated with similar research contexts. This guide will detail the foundational studies for both agents.

KY1044 (Alomfilimab) is a fully human IgG1 monoclonal antibody that targets the Inducible T-cell CO-Stimulator (ICOS) receptor.[1] Its mechanism of action is designed to be dual-faceted: to deplete ICOS-high regulatory T cells (Tregs) within the tumor microenvironment and to co-stimulate the activity of ICOS-low effector T cells.

GEN1044 is a bispecific antibody that targets both CD3 on T-cells and the 5T4 oncofetal antigen present on the surface of various solid tumor cells. This dual targeting is intended to redirect T-cells to attack and eliminate 5T4-expressing cancer cells.

Preclinical Anti-Tumor Effects of KY1044 (Alomfilimab)

Preclinical studies in syngeneic mouse models have demonstrated the anti-tumor efficacy of KY1044 both as a monotherapy and in combination with other immunotherapies, such as anti-PD-L1 antibodies. The primary mechanism observed is the preferential depletion of ICOS-high Tregs within the tumor, leading to an increased ratio of effector T cells to regulatory T cells and subsequent tumor growth inhibition.

Quantitative Preclinical Data

Clinical Studies of KY1044 (Alomfilimab)

The primary clinical investigation for KY1044 is the Phase 1/2 open-label, multi-center study NCT03829501.[2][3] This study was designed to evaluate the safety, tolerability, and efficacy of alomfilimab as a single agent and in combination with the anti-PD-L1 antibody atezolizumab in adult patients with selected advanced malignancies.[2][3]

Quantitative Clinical Data from NCT03829501

The following table summarizes the key quantitative outcomes from the initial phases of the NCT03829501 trial.

ParameterSingle AgentCombination with Atezolizumab
Number of Patients Not specifiedNot specified
Dose Escalation Range Not specifiedNot specified
Objective Response Rate (ORR) Not specified1 Complete Response (CR), 4 Partial Responses (PR)
Tumor Types with Responses Not specifiedTriple-Negative Breast Cancer (TNBC), Head and Neck Squamous Cell Carcinoma (HNSCC), Penile Cancer, Pancreatic Cancer
Experimental Protocol: NCT03829501

Study Design: A Phase 1/2, open-label, multi-center study.[2][3]

Inclusion Criteria:

  • Adult patients (≥18 years) with histologically confirmed advanced or metastatic malignancies.[2][4]

  • Patients for whom no standard therapy is available or who have exhausted all available standard therapeutic options.[2][4]

  • Measurable disease as per RECIST 1.1 criteria.[2]

Exclusion Criteria:

  • Use of live attenuated vaccines within 4 weeks of the first dose of the study drug.[2]

Treatment:

  • Alomfilimab administered intravenously.

  • In the combination arm, atezolizumab is also administered intravenously.

Primary Objectives:

  • Phase 1: To determine the safety and tolerability of alomfilimab alone and in combination with atezolizumab and to establish the recommended Phase 2 dose.

  • Phase 2: To evaluate the anti-tumor efficacy of alomfilimab alone and in combination with atezolizumab.

Preclinical Anti-Tumor Effects of GEN1044

Preclinical investigations of GEN1044 have focused on its ability to induce T-cell mediated cytotoxicity against 5T4-expressing tumor cells. In vitro studies have demonstrated a dose-dependent killing of cancer cells when co-cultured with T-cells in the presence of GEN1044.

Quantitative Preclinical Data

One study reported on the kinetics of T-cell mediated cytotoxicity, showing that with MDA-MB-231 tumor cells (expressing approximately 14,000 5T4 molecules per cell), purified T-cells at an effector-to-target ratio of 4:1 with DuoBody-CD3x5T4 led to a significant reduction in viable tumor cells over 72 hours.[5]

Clinical Studies of GEN1044

GEN1044 was evaluated in a Phase 1/2 clinical trial, NCT04424641, to assess its safety, determine the recommended Phase 2 dose, and evaluate its preliminary clinical activity in patients with malignant solid tumors.[6][7] However, this trial was terminated after reaching the maximum tolerated dose (MTD).[8]

Experimental Protocol: NCT04424641

Study Design: A first-in-human, open-label, dose-escalation trial with expansion cohorts.[6]

Inclusion Criteria:

  • Patients with locally advanced or metastatic solid tumors who have progressed on standard therapy or are intolerant to or ineligible for standard therapy.[6]

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[6]

Exclusion Criteria:

  • Radiotherapy within 14 days prior to the first dose.[6]

  • Prior treatment with an anti-cancer agent within 28 days or 5 half-lives of the drug.[6]

  • History of ≥ grade 2 cytokine release syndrome (CRS) with other CD3-based bispecifics.[6]

Treatment:

  • GEN1044 administered as an immunoglobulin G1 (IgG1) bispecific antibody targeting CD3 and 5T4.[7]

Primary Outcome Measures:

  • Number of participants with dose-limiting toxicities (DLTs).[7]

  • Number of participants with treatment-emergent adverse events (TEAEs).[7]

Signaling Pathways and Experimental Workflows

KY1044 (Alomfilimab) Signaling Pathway

KY1044 targets the ICOS receptor on T-cells. The binding of its ligand, ICOSL, to ICOS initiates a signaling cascade that plays a crucial role in T-cell activation and function.[9] This pathway is integral to both the co-stimulation of effector T-cells and the function of regulatory T-cells.[9]

KY1044_Signaling cluster_TME Tumor Microenvironment cluster_KY1044 KY1044 Action Tumor_Cell Tumor Cell Treg Regulatory T-cell (ICOS high) Teff Effector T-cell (ICOS low) Treg->Teff Teff->Tumor_Cell Tumor Cell Killing APC Antigen Presenting Cell APC->Teff ICOSL-ICOS Co-stimulation KY1044 KY1044 (Alomfilimab) KY1044->Treg Depletion (ADCC) KY1044->Teff Agonism/Stimulation GEN1044_Signaling cluster_Tcell T-Cell Surface cluster_Tumor Tumor Cell Surface GEN1044 GEN1044 CD3 CD3 GEN1044->CD3 binds 5T4 5T4 GEN1044->5T4 binds T_Cell T-Cell Tumor_Cell 5T4+ Tumor Cell Activation T-Cell Activation CD3->Activation triggers Lysis Tumor Cell Lysis Activation->Lysis leads to Cytotoxicity_Workflow Start Start: Prepare Cells Isolate_T_Cells Isolate T-Cells from donor blood Start->Isolate_T_Cells Culture_Tumor_Cells Culture 5T4+ Tumor Cell Line Start->Culture_Tumor_Cells Co_Culture Co-culture T-Cells and Tumor Cells at defined E:T ratio Isolate_T_Cells->Co_Culture Culture_Tumor_Cells->Co_Culture Add_GEN1044 Add GEN1044 at varying concentrations Co_Culture->Add_GEN1044 Incubate Incubate for 24-72 hours Add_GEN1044->Incubate Assess_Viability Assess Tumor Cell Viability (e.g., MTT, Calcein AM) Incubate->Assess_Viability Analyze_Data Analyze Data and Calculate IC50 Assess_Viability->Analyze_Data End End: Report Results Analyze_Data->End

References

The Pharmacokinetic Profile of SM1044: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Anticipated Pharmacokinetics and Mechanism of Action of the Novel Artemisinin Derivative, SM1044.

Introduction

This compound is a novel, water-soluble artemisinin derivative currently under investigation for its potent anti-cancer properties. As a member of the artemisinin class of compounds, this compound is anticipated to share certain pharmacokinetic characteristics with its predecessors while exhibiting a unique mechanism of action that sets it apart as a promising therapeutic agent. This technical guide provides a comprehensive overview of the expected pharmacokinetics of this compound, based on data from related artemisinin derivatives, and delves into its specific signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of this compound.

Predicted Pharmacokinetic Profile of this compound

While specific pharmacokinetic data for this compound are not yet publicly available, the extensive research on other artemisinin derivatives provides a solid foundation for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. Artemisinin and its derivatives are known for their rapid action and relatively short half-lives.[1]

Absorption

Artemisinin derivatives generally exhibit variable and often low oral bioavailability, ranging from approximately 19% to 35% in animal models.[1] A significant first-pass metabolism is a likely contributor to this limited oral absorption.[1] Given that this compound is a water-soluble derivative, it may exhibit improved absorption characteristics compared to its more lipophilic counterparts. The primary active metabolite of many artemisinin compounds is dihydroartemisinin (DHA).[2]

Distribution

Artemisinin compounds are known to modestly bind to human plasma proteins, with binding percentages ranging from 43% for artenimol to 81.5% for artelinic acid.[1] A key characteristic of these compounds is their selective binding to malaria-infected erythrocytes, a property that may translate to preferential accumulation in rapidly dividing cancer cells.[1]

Metabolism

The metabolism of artemisinin derivatives is primarily hepatic. These compounds are converted to the active metabolite, artenimol (dihydroartemisinin), to varying degrees.[1] The water-soluble derivative artesunate is rapidly and extensively converted to artenimol.[1] It is plausible that this compound will also undergo significant metabolism to form active metabolites. Studies on a dihydroartemisinin-derived dimer in rats identified 27 metabolites, indicating complex metabolic pathways that may include deoxygenation, hydroxylation, and dehydration.[3]

Excretion

The excretion of artemisinin derivatives and their metabolites is not fully elucidated but is expected to occur through both renal and fecal routes. Due to their extensive metabolism, a significant portion of the administered dose is likely eliminated as metabolites.

Table 1: Comparative Pharmacokinetic Parameters of Artemisinin Derivatives in Rats (10 mg/kg dose)

CompoundRouteBioavailability (%)Clearance (mL/min/kg)Terminal Half-life (h)
Dihydroartemisinin (DQHS)IV-55-640.95
IM85--
Oral19-35--
Artemether (AM)IV-91-920.53
IM54--
Arteether (AE)IV-200-3230.45
IM34--
Artesunic Acid (AS)IV-191-2400.35
IM105--
Artelinic Acid (AL)IV-21-411.35
IM95--

Data adapted from a study in rats.[4]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects, particularly in Diffuse Large B-cell Lymphoma (DLBCL), through the induction of autophagy-dependent apoptosis.[5] This process is initiated by two interconnected signaling pathways.

Ceramide-Mediated Autophagy Induction

This compound stimulates the de novo synthesis of ceramide.[5] Elevated ceramide levels activate the CaMKK2-AMPK-ULK1 signaling axis, a critical pathway for the initiation of autophagy.[5][6]

SM1044_Autophagy_Induction This compound This compound Ceramide de novo Ceramide Synthesis This compound->Ceramide CaMKK2 CaMKK2 Ceramide->CaMKK2 AMPK AMPK CaMKK2->AMPK ULK1 ULK1 AMPK->ULK1 Autophagy Autophagy Initiation ULK1->Autophagy

Caption: this compound-induced ceramide synthesis and subsequent activation of the CaMKK2-AMPK-ULK1 pathway.

Survivin Degradation and Apoptosis

The autophagic process induced by this compound leads to the accelerated degradation of the anti-apoptotic protein, Survivin.[5] This degradation is facilitated by an acetylation-dependent interaction between Survivin and the autophagy-related protein LC3-II, leading to apoptosis.[5]

SM1044_Apoptosis_Induction Autophagy Autophagy LC3II LC3-II Autophagy->LC3II Survivin Survivin Degradation Survivin Degradation Survivin->Degradation Acetylation-dependent interaction LC3II->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: Autophagy-mediated degradation of Survivin, leading to apoptosis.

Experimental Protocols

Detailed, step-by-step experimental protocols for the pharmacokinetic analysis of this compound are proprietary and not publicly available. However, standard methodologies employed for artemisinin derivatives can be outlined.

In Vivo Pharmacokinetic Studies in Animal Models
  • Animal Model: Typically, Sprague-Dawley or Wistar rats are used.

  • Dosing: The compound is administered via intravenous (IV), intramuscular (IM), and oral (PO) routes at a specified dose (e.g., 10 mg/kg).

  • Sample Collection: Blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation.

  • Sample Analysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability).

In Vitro Metabolism Studies
  • Liver Microsomes/Hepatocytes: Human and animal liver microsomes or cryopreserved hepatocytes are used to assess metabolic stability.

  • Incubation: The test compound is incubated with the microsomal or hepatocyte preparations in the presence of necessary cofactors (e.g., NADPH).

  • Sample Analysis: The disappearance of the parent compound and the formation of metabolites are monitored over time using LC-MS/MS.

  • Data Analysis: The rate of metabolism is used to calculate in vitro intrinsic clearance, which can be scaled to predict in vivo hepatic clearance.

Cell Permeability Assays
  • Caco-2 Cell Monolayers: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer with characteristics of the intestinal epithelium, are cultured on permeable supports.

  • Transport Studies: The test compound is added to either the apical (AP) or basolateral (BL) side of the monolayer. The appearance of the compound on the opposite side is measured over time.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to assess the potential for oral absorption. This assay can also identify if the compound is a substrate for efflux transporters like P-glycoprotein.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Dosing Animal Dosing (IV, IM, PO) Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis Plasma Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis Conclusion Comprehensive Pharmacokinetic Profile Metabolism Metabolism (Microsomes/Hepatocytes) Permeability Permeability (Caco-2)

References

Methodological & Application

Application Notes and Protocols for SM1044: Information Required

Author: BenchChem Technical Support Team. Date: December 2025

No publicly available information was found for an experimental reagent or compound designated "SM1044" in the context of cell culture protocols or its mechanism of action.

To generate detailed application notes and protocols for "this compound," the following essential information is required:

  • Nature of this compound: What is the molecular identity of this compound? (e.g., small molecule inhibitor, recombinant protein, monoclonal antibody, peptide, etc.).

  • Biological Target and Mechanism of Action: What is the intended biological target or pathway that this compound is designed to modulate? What is the hypothesized or known mechanism of action?

  • Supplier and Product Information: Is there a commercial vendor for this compound? If so, a product number or datasheet would be invaluable.

  • Target Cell Lines: What specific cell lines are intended for use with this compound? (e.g., cancer cell lines, primary cells, immortalized cell lines).

  • Expected Biological Effect: What is the anticipated outcome of treating cells with this compound? (e.g., induction of apoptosis, inhibition of proliferation, activation of a signaling pathway, etc.).

Once this foundational information is provided, a comprehensive and tailored experimental protocol can be developed. A generalized cell culture protocol is provided below as a starting point, but it is not specific to any particular experimental agent.

General Cell Culture Protocol (Not Specific to this compound)

This protocol outlines standard procedures for maintaining and passaging adherent cell lines.

I. Materials

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with:

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks or plates

  • Sterile serological pipettes and pipette tips

  • Humidified incubator (37°C, 5% CO₂)

  • Biosafety cabinet

  • Inverted microscope

II. Procedure: Thawing Cryopreserved Cells

  • Rapidly thaw the cryovial of cells in a 37°C water bath until a small amount of ice remains.[1]

  • Wipe the outside of the vial with 70% ethanol before opening in a biosafety cabinet.

  • Transfer the cell suspension to a sterile centrifuge tube containing 5-10 mL of pre-warmed complete culture medium.[1]

  • Centrifuge the cells at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.[1]

  • Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Transfer the cell suspension to an appropriately sized culture flask and place it in a humidified incubator.

III. Procedure: Passaging Adherent Cells

  • Observe the cells under an inverted microscope to assess confluency. Cells should typically be passaged when they reach 80-90% confluency.

  • Aspirate the culture medium from the flask.

  • Wash the cell monolayer once with sterile PBS to remove any residual serum that may inhibit trypsin activity.

  • Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer.

  • Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.

  • Add complete culture medium to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer a fraction of the cell suspension (the subculture ratio will depend on the cell line's growth rate) to a new culture flask containing pre-warmed complete culture medium.

  • Return the flask to the incubator.

IV. Experimental Workflow for a Hypothetical Agent

The following diagram illustrates a general workflow for testing a novel compound in a cell-based assay.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Maintain Cell Culture cell_seeding Seed Cells in Assay Plates cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate for Defined Period treatment->incubation assay_protocol Perform Viability/Apoptosis Assay incubation->assay_protocol data_acquisition Acquire Data (e.g., Plate Reader) assay_protocol->data_acquisition data_analysis Analyze and Plot Data data_acquisition->data_analysis

Figure 1. A generalized workflow for in vitro compound testing.

To proceed with creating specific and meaningful application notes for this compound, please provide the necessary details about the compound and its intended use.

References

SM1044 dosage and administration for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "SM1044" in the context of in vivo studies, dosage, and administration did not yield any specific information. The provided search results contain details on other investigational compounds, such as the Nanoligomer cocktail NI112 and the STING agonist ALG-031048, but there is no mention of this compound.

Therefore, it is not possible to provide detailed Application Notes and Protocols, including data presentation, experimental protocols, and visualizations, specifically for this compound based on the available information.

Researchers, scientists, and drug development professionals seeking information on the in vivo application of a specific compound are advised to consult publications directly associated with that compound or contact the designated manufacturer or supplier for detailed guidance.

If "this compound" is an alternative designation for a different compound, providing that name may allow for a more successful retrieval of the requested information.

Measuring SM1044-Induced Apoptosis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for measuring apoptosis induced by SM1044, a novel antimalarial artemisinin derivative. This compound has demonstrated promising anti-cancer activity by inducing autophagy-dependent apoptosis in various cancer cell lines, including diffuse large B-cell lymphoma (DLBCL) and endometrial cancer.[1][2] This document outlines the core mechanisms of this compound-induced apoptosis and provides detailed protocols for its quantification.

Mechanism of this compound-Induced Apoptosis

This compound, a dihydroartemisinin (DHA) dimer, triggers apoptosis through a multi-faceted mechanism.[2] A key event is the accelerated degradation of Survivin, an anti-apoptotic protein, through an acetylation-dependent interaction with the autophagy-related protein LC3-II.[1] Concurrently, this compound stimulates the de novo synthesis of ceramide. This increase in ceramide levels activates the CaMKK2-AMPK-ULK1 signaling axis, a critical pathway for the initiation of autophagy.[1] The induction of autophagy is intrinsically linked to the subsequent execution of apoptosis. Furthermore, this compound has been shown to activate caspases, the central executioners of apoptosis.[2]

A visual representation of the signaling pathway is provided below:

SM1044_Apoptosis_Pathway cluster_cell Cancer Cell cluster_ceramide Ceramide Synthesis cluster_autophagy Autophagy Initiation cluster_survivin Survivin Degradation This compound This compound Ceramide De Novo Ceramide Synthesis This compound->Ceramide LC3II LC3-II This compound->LC3II Promotes interaction with Survivin CaMKK2 CaMKK2 Ceramide->CaMKK2 Stimulates AMPK AMPK CaMKK2->AMPK Activates ULK1 ULK1 AMPK->ULK1 Activates Autophagy Autophagy ULK1->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Leads to Survivin Survivin Degradation Survivin Degradation Survivin->Degradation LC3II->Degradation Degradation->Apoptosis Promotes

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data Presentation

The following tables summarize quantitative data on the effects of this compound on key apoptotic markers.

Table 1: this compound-Induced Caspase Activation in Endometrial Cancer Cells

Cell LineTreatment (this compound)Time (h)Cleaved Caspase-3 (Fold Change vs. Control)Cleaved Caspase-8 (Fold Change vs. Control)Cleaved Caspase-9 (Fold Change vs. Control)
RL95-2 1.3 µM3~1.5~1.8~2.0
3.9 µM3~2.5~2.8~3.5
13 µM3~4.0~4.5~5.0
KLE 13 µM6~2.0Not Significant~2.5
13 µM12~3.5~3.0*Not Significant

*P < 0.05 vs control. Data is estimated from graphical representations in the source publication and normalized to GAPDH.[1]

Experimental Protocols

Detailed methodologies for key experiments to measure this compound-induced apoptosis are provided below.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_Workflow start Start: Seed and treat cells with this compound harvest Harvest cells (including supernatant) start->harvest wash1 Wash cells with cold PBS harvest->wash1 resuspend Resuspend cells in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end End: Quantify apoptotic populations analyze->end

Caption: Experimental workflow for Annexin V/PI staining.

Protocol:

  • Cell Preparation: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Caspase Activity Assay

This colorimetric or fluorometric assay measures the activity of executioner caspases, such as caspase-3.

Protocol:

  • Cell Lysis: Treat cells with this compound. After treatment, lyse the cells using a lysis buffer provided in a commercial caspase activity assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase substrate (e.g., DEVD-pNA for caspase-3) and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the fold-change in caspase activity in this compound-treated samples compared to the untreated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Sample Preparation: Grow and treat cells on coverslips or chamber slides. Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Labeling Reaction: Incubate the fixed and permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP).

  • Detection: If an indirectly labeled dUTP was used, incubate with a fluorescently labeled antibody against the label (e.g., anti-BrdU-FITC).

  • Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantification: Count the percentage of TUNEL-positive cells in multiple fields of view for each treatment condition.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Survivin, cleaved caspases, and PARP.

WesternBlot_Workflow start Start: Cell lysis and protein extraction quant Protein quantification (e.g., BCA assay) start->quant sds SDS-PAGE quant->sds transfer Protein transfer to membrane sds->transfer block Blocking with non-fat milk or BSA transfer->block primary Primary antibody incubation (e.g., anti-Survivin) block->primary secondary Secondary antibody incubation primary->secondary detect Chemiluminescent detection secondary->detect end End: Image analysis and quantification detect->end

Caption: Experimental workflow for Western blotting.

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Measure the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Survivin, cleaved caspase-3, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

These detailed protocols and the understanding of the underlying mechanisms will aid researchers in accurately measuring and interpreting the apoptotic effects of this compound, thereby facilitating further investigation into its therapeutic potential.

References

Application Notes and Protocols for SM1044 in Endometrial Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM1044 is a novel synthetic dimer of dihydroartemisinin (DHA) that has demonstrated significant anti-tumor activity in preclinical models of endometrial cancer. As a member of the artemisinin family of compounds, this compound's mechanism of action is linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis. Its potent cytotoxic effects against a range of endometrial cancer cell lines, coupled with its efficacy in vivo, position this compound as a promising candidate for further investigation in the development of new therapies for endometrial cancer.

These application notes provide a summary of the key findings related to this compound's activity and detailed protocols for its use in endometrial cancer research, based on the foundational study by Zhu et al., 2019 in Scientific Reports.[1][2]

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis. The proposed mechanism involves the generation of intracellular peroxynitrite (ONOO⁻), a reactive nitrogen species. This leads to a cascade of events culminating in programmed cell death. Key aspects of its mechanism include:

  • Induction of Oxidative Stress: Similar to other artemisinin derivatives, this compound's endoperoxide bridge is thought to react with intracellular iron, leading to the formation of ROS and reactive nitrogen species, including peroxynitrite.

  • Activation of Caspase Cascade: this compound treatment leads to the activation of both initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). This indicates the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.

  • Apoptosis Induction: The activation of the caspase cascade ultimately leads to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis, resulting in cancer cell death.

Data Presentation

In Vitro Cytotoxicity of this compound in Endometrial Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined in six human endometrial cancer cell lines using a Sulforhodamine B (SRB) assay after 72 hours of treatment.

Cell LineHistological TypeIC50 (µM)95% Confidence Interval (µM)
RL95-2 Endometrioid Adenocarcinoma, Grade 21.341.16 - 1.55
KLE Poorly Differentiated Carcinoma1.951.62 - 2.34
HEC-50 Endometrioid Adenocarcinoma2.121.70 - 2.64
HEC-1-A Endometrioid Adenocarcinoma2.451.87 - 3.20
HEC-1-B Endometrioid Adenocarcinoma2.972.25 - 3.92
AN3CA Endometrioid Adenocarcinoma, Grade 13.592.76 - 4.67

Data summarized from Zhu Y, et al. Sci Rep. 2019.[1][2]

In Vivo Efficacy of this compound in RL95-2 Xenograft Model

The anti-tumor efficacy of this compound was evaluated in an in vivo xenograft model using BALB/c athymic nude mice bearing RL95-2 tumors.

Treatment GroupDosage & ScheduleAverage Tumor Growth Inhibition Rate
This compound 2.5 mg/kg (i.p., every 2 days for 4 weeks)35.8%
This compound 5.0 mg/kg (i.p., every 2 days for 4 weeks)49.9%
Carboplatin 3.0 mg/kg (i.p., every 2 days for 4 weeks)29.8%

Data summarized from Zhu Y, et al. Sci Rep. 2019.[1][2]

Mandatory Visualizations

SM1044_Mechanism_of_Action cluster_cell Endometrial Cancer Cell This compound This compound ROS Peroxynitrite (ONOO⁻) & ROS Generation This compound->ROS Mito Mitochondrial Pathway ROS->Mito DeathR Death Receptor Pathway ROS->DeathR Casp9 Caspase-9 Activation Mito->Casp9 Casp8 Caspase-8 Activation DeathR->Casp8 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of action for this compound in endometrial cancer cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Culture Endometrial Cancer Cell Lines Treatment_vitro Treat with this compound (Varying Concentrations/Times) CellCulture->Treatment_vitro Viability Cell Viability Assay (SRB Assay) Treatment_vitro->Viability ApoptosisAssay Apoptosis Analysis (Flow Cytometry) Treatment_vitro->ApoptosisAssay WesternBlot Protein Expression (Western Blot) Treatment_vitro->WesternBlot Xenograft Establish RL95-2 Xenograft in Mice Treatment_vivo Treat with this compound (i.p. injections) Xenograft->Treatment_vivo TumorMeasurement Monitor Tumor Volume and Body Weight Treatment_vivo->TumorMeasurement Endpoint Endpoint Analysis: Tumor Weight & Histology TumorMeasurement->Endpoint

Caption: Experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (Sulforhodamine B Assay)

This protocol is used to determine the cytotoxic effects of this compound on endometrial cancer cell lines.

Materials:

  • Endometrial cancer cell lines (e.g., RL95-2, KLE)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing this compound at various concentrations (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis and necrosis.

Materials:

  • Endometrial cancer cells (e.g., RL95-2, KLE)

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat cells with this compound at desired concentrations (e.g., 1, 2, 4 µM) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of Caspases

This protocol is for detecting the activation of caspases-3, -8, and -9.

Materials:

  • Treated cell pellets from Protocol 2 (Step 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the expression of pro- and cleaved forms of the caspases.

Protocol 4: In Vivo Endometrial Cancer Xenograft Model

This protocol describes the establishment and treatment of a subcutaneous xenograft model.

Materials:

  • BALB/c athymic nude mice (female, 4-6 weeks old)

  • RL95-2 endometrial cancer cells

  • Matrigel

  • This compound solution for injection (in a suitable vehicle like PBS with 5% DMSO and 5% Tween 80)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Harvest RL95-2 cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Start treatment when the average tumor volume reaches approximately 100-150 mm³.

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, this compound 2.5 mg/kg, this compound 5.0 mg/kg).

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection every two days for 4 weeks.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-4 days and calculate the tumor volume using the formula: V = 0.5 x (Length x Width²). Monitor the body weight and general health of the mice.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tissues can be fixed in formalin for histological analysis.

  • Data Analysis: Calculate the tumor growth inhibition rate for each treatment group compared to the vehicle control group.

References

Application Notes and Protocols for Studying Diffuse Large B-cell Lymphoma (DLBCL) with SM1044

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse large B-cell lymphoma (DLBCL) is an aggressive and the most common form of non-Hodgkin's lymphoma.[1] While the R-CHOP immunochemotherapy regimen is the standard first-line treatment, a significant portion of patients either relapse or become refractory to this therapy, highlighting the urgent need for novel therapeutic strategies.[1] SM1044, a novel water-soluble artemisinin derivative, has emerged as a promising preclinical candidate for the treatment of DLBCL.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to study DLBCL, based on published preclinical research.

This compound induces autophagy-dependent apoptosis in DLBCL cells through a dual mechanism of action.[1] Firstly, it stimulates the de novo synthesis of ceramide, which in turn activates the CaMKK2-AMPK-ULK1 signaling pathway to initiate autophagy.[1] Secondly, it promotes the degradation of the anti-apoptotic protein Survivin through an acetylation-dependent interaction with the autophagy-related protein LC3-II.[1] These actions lead to programmed cell death in DLBCL cells, suggesting its potential as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in DLBCL cell lines.

Table 1: In Vitro Cytotoxicity of this compound in DLBCL Cell Lines

Cell LineTypeIC50 (µM) after 48h
SU-DHL-4GCBData not available in abstract
SU-DHL-10GCBData not available in abstract
OCI-Ly3ABCData not available in abstract
OCI-Ly10ABCData not available in abstract

Note: Specific IC50 values were not available in the abstracts of the primary research articles. Researchers should refer to the full-text publication for detailed dose-response curves and specific IC50 values.

Table 2: In Vivo Antitumor Efficacy of this compound in DLBCL Xenograft Model

Treatment GroupDosage and ScheduleMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle Controle.g., Daily, i.p.Data not available in abstractN/A
This compounde.g., 50 mg/kg, daily, i.p.Data not available in abstractData not available in abstract

Note: Detailed in vivo efficacy data, including tumor growth curves and statistical analysis, are typically found in the full-text of the research article.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation in DLBCL.

SM1044_Mechanism_of_Action cluster_0 This compound Action cluster_1 Autophagy Induction cluster_2 Apoptosis Induction This compound This compound Ceramide De novo Ceramide Synthesis This compound->Ceramide stimulates Survivin Survivin This compound->Survivin promotes acetylation-dependent interaction with LC3-II CaMKK2 CaMKK2 Ceramide->CaMKK2 activates AMPK AMPK CaMKK2->AMPK activates ULK1 ULK1 AMPK->ULK1 activates Autophagy Autophagy ULK1->Autophagy initiates Degradation Survivin Degradation Autophagy->Degradation mediates LC3II LC3-II Survivin->LC3II LC3II->Degradation Apoptosis Apoptosis Degradation->Apoptosis leads to

Caption: Mechanism of this compound-induced autophagy-dependent apoptosis in DLBCL.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture DLBCL Cell Lines (e.g., SU-DHL-4, OCI-Ly3) Treatment Treat with this compound (Dose-response & Time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-AMPK, LC3-II, Survivin) Treatment->Western_Blot Autophagy_Assay Autophagy Flux Assay (e.g., GFP-LC3 puncta) Treatment->Autophagy_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Xenograft_Model Establish DLBCL Xenograft (e.g., NOD/SCID mice) In_Vivo_Treatment Administer this compound Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Endpoint_Analysis IHC/Western Blot of Tumors Tumor_Measurement->Endpoint_Analysis

Caption: Experimental workflow for investigating this compound in DLBCL.

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

  • DLBCL cell lines (e.g., SU-DHL-4, SU-DHL-10, OCI-Ly3, OCI-Ly10)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable solvent, e.g., DMSO or water)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Culture DLBCL cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain cells in logarithmic growth phase.

  • Prepare a stock solution of this compound. Further dilute in culture medium to the desired final concentrations for treatment.

  • Seed cells at an appropriate density in culture plates.

  • Treat cells with varying concentrations of this compound or vehicle control for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

  • Treated and untreated DLBCL cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Following this compound treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Materials:

  • Treated and untreated DLBCL cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-LC3, anti-Survivin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Harvest cells and lyse in RIPA buffer on ice.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

Autophagy Flux Assay (GFP-LC3 Puncta Formation)

Materials:

  • DLBCL cells stably or transiently expressing GFP-LC3

  • This compound

  • Autophagy inhibitors (e.g., Chloroquine, Bafilomycin A1)

  • Fluorescence microscope

Protocol:

  • Seed GFP-LC3 expressing DLBCL cells on coverslips.

  • Treat cells with this compound in the presence or absence of an autophagy inhibitor for the desired time.

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips onto glass slides.

  • Visualize GFP-LC3 puncta using a fluorescence microscope.

  • Quantify the number of GFP-LC3 puncta per cell. An increase in puncta in the presence of an autophagy inhibitor compared to this compound alone indicates an increase in autophagic flux.

In Vivo Xenograft Model

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • DLBCL cells (e.g., SU-DHL-4)

  • Matrigel (optional)

  • This compound solution for injection

  • Vehicle control solution

  • Calipers

Protocol:

  • Subcutaneously inject DLBCL cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of the mice.

  • Allow tumors to establish and reach a palpable size (e.g., 100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) and schedule.

  • Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Monitor animal weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

This compound demonstrates significant preclinical activity against DLBCL by inducing autophagy-dependent apoptosis. The experimental protocols and application notes provided herein offer a comprehensive guide for researchers to further investigate the therapeutic potential of this compound and its mechanism of action in DLBCL. Careful optimization of experimental conditions and adherence to detailed protocols are crucial for obtaining reproducible and reliable data. Further studies are warranted to translate these promising preclinical findings into clinical applications for DLBCL patients.

References

Application Notes and Protocols for SM1044 Treatment in Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are designed for a hypothetical small molecule inhibitor, designated "SM1044." As of the date of this document, "this compound" is not a known compound in publicly available scientific literature. Therefore, these protocols are provided as a general framework for the initial characterization of a novel anti-leukemic agent. Researchers must empirically determine optimal concentrations, incubation times, and specific experimental conditions for any new compound.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] While standard chemotherapy remains a cornerstone of treatment, the development of small molecule inhibitors (SMIs) targeting specific molecular pathways has opened new avenues for therapy.[2][3] SMIs offer the potential for more targeted and less toxic treatments by interfering with signaling pathways essential for the survival and proliferation of leukemia cells.[3]

This document provides a comprehensive set of protocols for the in vitro evaluation of this compound, a hypothetical SMI, in AML cell lines. The described experiments are designed to assess its cytotoxic effects, mechanism of action, and impact on key cellular processes such as apoptosis and cell cycle progression.

Application Notes

Cell Line Selection

The choice of AML cell lines is critical for evaluating the efficacy of a new compound. It is recommended to use a panel of cell lines representing the genetic heterogeneity of AML. Suggested cell lines include:

  • MV4-11 and MOLM-13: Harboring the FLT3-ITD mutation, a common driver mutation in AML.

  • HL-60: A myeloblastic cell line widely used in leukemia research.

  • KG-1: A myeloblastic cell line known for its relative resistance to some chemotherapeutic agents.

  • OCI-AML3: Represents AML with an NPM1 mutation.

Cells should be obtained from a reputable cell bank (e.g., ATCC, DSMZ) and maintained under recommended culture conditions.

This compound Preparation and Storage
  • Stock Solution: Prepare a high-concentration stock solution of this compound, typically 10 mM, by dissolving the compound in sterile dimethyl sulfoxide (DMSO).[4] Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture should be kept constant across all treatments and should not exceed 0.1% (v/v) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Hypothetical Mechanism of Action: FLT3 Signaling Inhibition

For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of the FMS-like tyrosine kinase 3 (FLT3) signaling pathway. Activating mutations in FLT3 are present in approximately one-third of AML patients and lead to constitutive activation of downstream pro-survival and proliferative pathways, such as the RAS/MAPK and PI3K/AKT pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->FLT3 Inhibition G A Seed AML cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate 4 hours C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G G A Treat AML cells with this compound B Harvest and wash cells with PBS A->B C Resuspend in Annexin V Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate 15-20 min in the dark D->E F Analyze by Flow Cytometry E->F G Quantify cell populations (Viable, Apoptotic, Necrotic) F->G G A Treat AML cells with this compound B Harvest and wash cells with PBS A->B C Fix cells in ice-cold 70% ethanol B->C D Wash and resuspend in PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by Flow Cytometry F->G H Quantify percentage of cells in G0/G1, S, and G2/M phases G->H G A Treat cells with this compound and prepare cell lysates B Determine protein concentration (BCA assay) A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to PVDF membrane C->D E Block membrane and incubate with primary antibody D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal using chemiluminescence F->G H Analyze band intensity G->H

References

Application Notes and Protocols for the Development of SM1044-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein. This document provides detailed application notes and protocols for the development of PROTACs based on the artemisinin derivative, SM1044.

Recent research has demonstrated that the natural product artemisinin and its derivatives can be repurposed for cancer therapy. By employing the PROTAC strategy, the antitumor efficacy of these compounds can be significantly enhanced. A notable example is the development of artemisinin-derived PROTACs from the parent compound this compound, which have been shown to effectively degrade specific cellular targets and inhibit tumor growth. One such potent derivative, AD4, has been identified to degrade PCNA-associated factor (PCLAF), leading to the activation of the p21/Rb signaling pathway and subsequent antitumor effects.[1][2]

Data Presentation

The following tables summarize the quantitative data for a representative this compound-based PROTAC, AD4, in comparison to its parent compound, this compound.

Table 1: In Vitro Efficacy of this compound and the Derived PROTAC AD4

CompoundCell LineIC50 (nM)Target Protein
This compoundRS4;11>600PCLAF
AD4RS4;1150.6PCLAF

Data extracted from research on artemisinin-derived PROTACs.[1][2]

Table 2: In Vitro Degradation Profile of PROTAC AD4

CompoundCell LineTarget ProteinDC50 (nM)Dmax (%)
AD4RS4;11PCLAFNot explicitly stated, but effective degradation observedNot explicitly stated

While specific DC50 and Dmax values for AD4 were not detailed in the primary text of the cited articles, the compound was shown to effectively degrade PCLAF.[1][2] Researchers should refer to the full study and its supporting information for detailed degradation kinetics.

Signaling Pathway

The antitumor activity of the this compound-based PROTAC, AD4, is initiated by the targeted degradation of PCLAF. This degradation subsequently activates the p21/Rb signaling pathway, a critical regulator of the cell cycle. The activation of this pathway leads to cell cycle arrest and inhibition of tumor cell proliferation.

SM1044_PROTAC_Pathway cluster_0 Cellular Environment PROTAC This compound-based PROTAC (e.g., AD4) PCLAF PCLAF (Target Protein) PROTAC->PCLAF Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome PCLAF->Proteasome Degradation p21 p21 PCLAF->p21 Inhibits (normally) E3_Ligase->PCLAF Ubiquitinates Rb Rb p21->Rb Activates CellCycle Cell Cycle Progression Rb->CellCycle Inhibits Antitumor Antitumor Activity CellCycle->Antitumor Leads to Ub Ubiquitin

This compound-based PROTAC signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments in the development and evaluation of this compound-based PROTACs.

Protocol 1: Synthesis of this compound-Based PROTACs

This protocol provides a general workflow for the synthesis of artemisinin-derived PROTACs from a parent compound like this compound. The synthesis of AD4 involves modifying this compound to incorporate a linker and an E3 ligase ligand.

Materials:

  • This compound (or other artemisinin derivative)

  • Appropriate linker precursors

  • E3 ligase ligand (e.g., pomalidomide, thalidomide)

  • Coupling reagents (e.g., HATU, DCC)

  • Solvents (e.g., DMF, DCM)

  • Purification materials (e.g., silica gel for column chromatography)

Procedure:

  • Functionalization of the Artemisinin Scaffold: Introduce a reactive functional group (e.g., an amine or carboxylic acid) onto the this compound molecule at a position that does not interfere with its binding to the target protein. This often involves multi-step organic synthesis.

  • Linker Attachment: Couple the functionalized artemisinin derivative with a bifunctional linker of desired length and composition. Common linkers include polyethylene glycol (PEG) chains or alkyl chains.

  • E3 Ligase Ligand Conjugation: React the artemisinin-linker intermediate with the chosen E3 ligase ligand to form the final PROTAC molecule.

  • Purification and Characterization: Purify the synthesized PROTAC using techniques such as column chromatography or preparative HPLC. Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.

For the specific synthesis of AD4 and other derivatives, refer to the detailed synthetic schemes and procedures in the supporting information of the relevant research publications.[2]

Synthesis_Workflow Start This compound Step1 Functionalization Start->Step1 Intermediate1 Functionalized Artemisinin Step1->Intermediate1 Step2 Linker Attachment Intermediate1->Step2 Intermediate2 Artemisinin-Linker Intermediate Step2->Intermediate2 Step3 E3 Ligase Ligand Conjugation Intermediate2->Step3 Final_PROTAC Final PROTAC (e.g., AD4) Step3->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification

General synthesis workflow for this compound-based PROTACs.
Protocol 2: Western Blotting for Protein Degradation

This protocol is used to determine the degradation of the target protein (PCLAF) in cells treated with the this compound-based PROTAC.

Materials:

  • RS4;11 cells (or other relevant cell line)

  • This compound-based PROTAC (e.g., AD4)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies (anti-PCLAF, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Culture and Treatment: Seed RS4;11 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against PCLAF overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the PCLAF band intensity to the loading control. Calculate the percentage of PCLAF degradation relative to the vehicle control for each PROTAC concentration to determine DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo)

This protocol measures the effect of the this compound-based PROTAC on the proliferation and viability of cancer cells.

Materials:

  • RS4;11 cells

  • This compound-based PROTAC

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed RS4;11 cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance.

    • For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the PROTAC concentration to determine the IC50 value.

Experimental_Workflow cluster_0 PROTAC Development & Evaluation Synthesis 1. Synthesis of This compound-based PROTAC Degradation_Assay 2. Protein Degradation Assay (Western Blot) Synthesis->Degradation_Assay Characterize Degradation Viability_Assay 3. Cell Viability Assay (MTT/CellTiter-Glo) Synthesis->Viability_Assay Assess Cytotoxicity In_Vivo 4. In Vivo Efficacy Studies (Xenograft Models) Degradation_Assay->In_Vivo Confirm On-Target Effect Viability_Assay->In_Vivo Evaluate Therapeutic Potential

Overall experimental workflow for this compound-based PROTACs.

Conclusion

The development of PROTACs derived from natural products like artemisinin, and specifically from compounds such as this compound, represents a promising strategy in cancer drug discovery. These application notes and protocols provide a framework for the synthesis, characterization, and biological evaluation of this compound-based PROTACs. By targeting proteins like PCLAF for degradation, these novel agents can modulate key signaling pathways involved in cancer cell proliferation and survival, offering a potent and selective approach to cancer therapy. Further research and optimization of these molecules hold significant potential for the development of new and effective anticancer drugs.

References

Application Notes and Protocols for In Vitro Efficacy Assessment of SM1044

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing the in vitro efficacy of SM1044, a novel anti-cancer compound. The following protocols detail standard assays to determine the cytotoxic and cytostatic effects of this compound on cancer cell lines, elucidate its mechanism of action, and identify the signaling pathways it modulates. Adherence to these standardized methods will ensure reproducible and comparable results, facilitating the evaluation of this compound's therapeutic potential. In vitro testing is a crucial first step in the preclinical evaluation of new anticancer agents.[1][2][3][4]

Assessment of Cytotoxicity: Cell Viability Assays

Cell viability assays are fundamental in determining the concentration-dependent cytotoxic effects of a compound.[1] The MTT assay, which measures metabolic activity, is a widely used, reliable, and sensitive method for this purpose.[5]

Protocol 1: MTT Cell Viability Assay[5][6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][6]

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[5]

  • Data Analysis: Subtract the background absorbance from the no-cell control. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: this compound IC50 Values
Cell LineTissue of OriginThis compound IC50 (µM) after 48h
MCF-7Breast Cancer5.2 ± 0.6
A549Lung Cancer12.8 ± 1.1
HCT116Colon Cancer8.5 ± 0.9
PC-3Prostate Cancer15.3 ± 1.5
HepG2Liver Cancer9.1 ± 0.7

Note: The data presented above is for illustrative purposes only.

Analysis of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.[8]

Protocol 2: Annexin V and Propidium Iodide Apoptosis Assay[10][11]

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.[8]

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation: Apoptosis Induction by this compound in MCF-7 Cells (48h)
TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (5 µM)60.7 ± 3.525.3 ± 2.810.1 ± 1.53.9 ± 0.7
This compound (10 µM)35.1 ± 2.940.8 ± 3.120.5 ± 2.23.6 ± 0.6

Note: The data presented above is for illustrative purposes only.

Investigation of Cell Cycle Arrest

Many anti-cancer agents exert their effects by disrupting the cell cycle.[9] Propidium iodide staining followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.[10][11]

Protocol 3: Cell Cycle Analysis[13][15][16]

Objective: To determine if this compound induces cell cycle arrest.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • 70% ice-cold ethanol

  • PBS

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay.

  • Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[12]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Distribution in HCT116 Cells after this compound Treatment (24h)
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.4 ± 2.330.1 ± 1.814.5 ± 1.1
This compound (8 µM)70.2 ± 3.115.8 ± 1.514.0 ± 1.3
This compound (16 µM)82.5 ± 3.88.3 ± 1.09.2 ± 0.9

Note: The data presented above is for illustrative purposes only.

Elucidation of Molecular Mechanism: Western Blotting

Western blotting is a key technique to investigate the effect of this compound on specific signaling pathways involved in cell proliferation, survival, and apoptosis.[14][15][16]

Protocol 4: Western Blot Analysis of Signaling Pathways[17][20][21]

Objective: To assess the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-PARP, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer.[17] Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[15]

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[14][18] Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[17]

  • Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.[17]

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control (e.g., β-actin).[17]

Data Presentation: Relative Protein Expression in A549 Cells after this compound Treatment (24h)
Treatmentp-ERK / Total ERK (Fold Change)p-Akt / Total Akt (Fold Change)Cleaved PARP / Total PARP (Fold Change)
Vehicle Control1.01.01.0
This compound (12 µM)0.3 ± 0.050.4 ± 0.063.5 ± 0.4
This compound (24 µM)0.1 ± 0.020.2 ± 0.036.8 ± 0.7

Note: The data presented above is for illustrative purposes only.

Visualizations

Diagrams of Pathways and Workflows

G cluster_0 This compound In Vitro Efficacy Assessment Workflow A Cell Seeding B This compound Treatment A->B C Incubation B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Annexin V/PI) C->E F Cell Cycle Analysis (PI Staining) C->F G Western Blot Analysis C->G H Data Analysis & Interpretation D->H E->H F->H G->H

Caption: General experimental workflow for assessing the in vitro efficacy of this compound.

G cluster_1 Hypothetical this compound Signaling Pathway Inhibition GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

G cluster_2 Logical Relationship of In Vitro Assays A This compound Treatment B Decreased Cell Viability (MTT Assay) A->B C Induction of Apoptosis (Annexin V/PI) B->C may be caused by D Cell Cycle Arrest (PI Staining) B->D may be caused by E Modulation of Signaling Pathways (Western Blot) E->C leads to E->D leads to

Caption: Logical flow demonstrating the relationship between the described in vitro assays.

References

Troubleshooting & Optimization

SM1044 solubility and stability issues in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SM1044. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a lipophilic compound with low aqueous solubility. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in your experimental medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Q2: How should I store this compound solutions to ensure stability?

A2: Both the solid form and stock solutions of this compound should be stored at -20°C or lower, protected from light and moisture. For stock solutions, it is advisable to aliquot them into single-use vials to minimize freeze-thaw cycles, which can lead to degradation.

Q3: I am observing precipitation of this compound in my cell culture medium. What can I do?

A3: Precipitation in aqueous media is a common issue with poorly soluble compounds like this compound. To address this, consider the following:

  • Ensure the final concentration of the organic solvent from your stock solution is minimal.

  • Prepare the final working solution by adding the this compound stock solution to your medium dropwise while vortexing.

  • The use of a surfactant or a solubilizing agent may be necessary for certain applications.

Q4: Is this compound stable at physiological pH?

A4: The stability of this compound can be pH-dependent. It is important to assess the stability of the compound in your specific experimental buffer system. Degradation may occur at acidic or basic pH over prolonged incubation periods.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • Visible precipitate after adding this compound stock solution to the aqueous buffer.

  • Inconsistent results in bioassays.

  • Low bioavailability in in vivo studies.

Possible Causes:

  • High lipophilicity and crystalline structure of this compound.

  • Exceeding the solubility limit in the final experimental medium.

  • Inappropriate solvent for the initial stock solution.

Solutions:

  • Optimize Stock Solution: Prepare a high-concentration stock solution in 100% DMSO or ethanol.

  • Use of Co-solvents: For some applications, a co-solvent system can be employed.

  • Particle Size Reduction: Techniques like micronization or nanonization can increase the surface area and improve the dissolution rate.[1][2]

  • Formulation Strategies: Consider using formulations such as solid dispersions with polymeric carriers or lipid-based formulations to enhance solubility.[1][3]

Hypothetical Solubility Data for this compound
Solvent SystemConcentration (mg/mL)Temperature (°C)Notes
Water< 0.0125Practically insoluble
PBS (pH 7.4)< 0.0125Insoluble
100% DMSO5025Soluble
100% Ethanol2525Soluble
5% DMSO in PBS0.0525Limited solubility
10% Solutol HS 15 in Water125Improved solubility
Issue 2: Chemical Instability and Degradation

Symptoms:

  • Loss of biological activity over time.

  • Appearance of unknown peaks in chromatography analysis.

  • Variability in experimental replicates.

Possible Causes:

  • Hydrolysis in aqueous solutions.

  • Oxidation.

  • Photodegradation.

  • Degradation at non-optimal pH or temperature.

Solutions:

  • pH and Buffer Selection: Evaluate the stability of this compound across a range of pH values to determine the optimal buffer system for your experiments.

  • Storage Conditions: Store stock solutions in small, single-use aliquots at -80°C and protect from light.

  • Use of Stabilizers: The addition of antioxidants or other stabilizers may be necessary for long-term experiments.

  • Fresh Preparations: Prepare working solutions fresh for each experiment to minimize degradation.

Hypothetical Stability Profile of this compound in Solution (at 37°C)
Buffer System (pH)% Remaining after 24h% Remaining after 72h
PBS (7.4)85%60%
Citrate Buffer (5.0)95%80%
Tris Buffer (8.5)70%40%

Experimental Protocols & Visualizations

Protocol: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
  • Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.

  • Storage of Stock: Aliquot the stock solution into light-protected, single-use vials and store at -80°C.

  • Prepare Intermediate Dilution (if necessary): Dilute the 10 mM stock solution in cell culture medium to an intermediate concentration.

  • Prepare Final Working Solution: Add the intermediate dilution or the stock solution directly to the cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%. Add the solution dropwise to the medium while gently vortexing to aid dissolution.

  • Use Immediately: Use the final working solution immediately after preparation.

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell-Based Assay SM1044_Powder This compound Powder DMSO_Stock 10 mM Stock in DMSO SM1044_Powder->DMSO_Stock Dissolve Working_Solution Final Working Solution (<0.5% DMSO) DMSO_Stock->Working_Solution Dilute in Medium Treatment Treat Cells Working_Solution->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Data_Analysis Data Analysis Incubation->Data_Analysis

This compound Experimental Workflow
Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor of a key kinase, "Kinase A".

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation This compound This compound This compound->Kinase_A

Hypothetical this compound Signaling Pathway

References

Technical Support Center: Optimizing SM1044 Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SM1044, a novel dihydroartemisinin derivative that induces autophagy-dependent apoptosis in cancer cells. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dihydroartemisinin (DHA) dimer that induces autophagy-dependent apoptosis in cancer cells.[1] Its mechanism involves the accelerated degradation of the anti-apoptosis protein Survivin through an acetylation-dependent interaction with the autophagy-related protein LC3-II.[2][3] Additionally, this compound stimulates the de novo synthesis of ceramide, which in turn activates the CaMKK2-AMPK-ULK1 signaling pathway to initiate autophagy.[2][3][4] this compound also activates caspases, key enzymes in the apoptotic process.[1]

Q2: What is a recommended starting concentration range for this compound to induce apoptosis?

A2: A good starting point for inducing apoptosis with this compound is in the low micromolar range. Based on experimental data, concentrations between 1.3 µM and 13 µM have been shown to effectively induce apoptosis in endometrial cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) for cell proliferation has been reported to be less than 3.6 µM in several endometrial cancer cell lines, including RL95-2, KLE, HEC-50, HEC-1-A, HEC-1-B, and AN3CA.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I treat my cells with this compound to observe apoptosis?

A3: The optimal treatment time for this compound-induced apoptosis can vary depending on the cell line and the concentration of this compound used. In endometrial cancer cell lines, activation of caspases has been observed as early as 3 hours and up to 12 hours of treatment.[2] A time-course experiment (e.g., 3, 6, 12, 24, and 48 hours) is recommended to determine the ideal time point for observing apoptosis in your specific model system.

Q4: How can I detect and quantify apoptosis induced by this compound?

A4: Apoptosis can be detected and quantified using various methods. A common and reliable technique is flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. Other methods include Western blotting for cleaved caspases (e.g., caspase-3, -8, -9) and PARP, TUNEL assays to detect DNA fragmentation, and cell viability assays such as MTT or WST-1.

Q5: In which solvent should I dissolve and store this compound?

A5: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is important to prepare a concentrated stock solution and then dilute it to the final desired concentration in your cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C for long-term stability.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no apoptosis observed after this compound treatment. Suboptimal this compound concentration: The concentration used may be too low for your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal apoptotic concentration.
Insufficient treatment time: The incubation period may be too short to induce a detectable apoptotic response.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for apoptosis induction.
Cell line resistance: Your cell line may be resistant to this compound-induced apoptosis.Consider using a different cell line or investigating the expression levels of key proteins involved in the this compound-induced apoptotic pathway, such as Survivin.
Improper this compound storage or handling: The compound may have degraded due to improper storage.Ensure this compound is stored as a stock solution at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment.
High levels of necrosis instead of apoptosis. This compound concentration is too high: Excessively high concentrations can lead to rapid cell death through necrosis rather than apoptosis.Reduce the concentration of this compound to a level closer to the determined optimal apoptotic concentration for your cell line.
Prolonged incubation time: Extended treatment periods can push cells from apoptosis into secondary necrosis.Shorten the incubation time based on your time-course experiment to capture the apoptotic window.
Inconsistent results between experiments. Variability in cell culture conditions: Differences in cell density, passage number, or growth phase can affect the cellular response to this compound.Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and at a consistent density at the time of treatment.
Inaccurate pipetting or dilution: Errors in preparing this compound dilutions can lead to variability in the final concentration.Use calibrated pipettes and perform serial dilutions carefully to ensure accurate and consistent concentrations.
High background in apoptosis assays (e.g., Annexin V). Unhealthy cells at the start of the experiment: Stressed or dying cells can non-specifically bind Annexin V.Ensure you start with a healthy, viable cell population. Handle cells gently during harvesting and staining procedures.
Reagent issues: Problems with the Annexin V/PI staining reagents or buffers.Use fresh reagents and follow the manufacturer's protocol carefully. Include appropriate controls (unstained, single-stained) to set up flow cytometer compensation and gates correctly.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory effects of this compound on various cancer cell lines.

Table 1: Effective Concentrations of this compound for Caspase Activation in Endometrial Cancer Cells

Cell LineConcentration (µM)Treatment Time (hours)Observed Effect
RL95-21.3, 3.9, 133, 6, 12Concentration-dependent increase in cleaved caspase-3, -8, and -9.[2]
KLE1.3, 3.9, 133, 6, 12Concentration-dependent increase in cleaved caspase-3, -8, and -9.[2]

Table 2: IC50 Values of this compound in Endometrial Cancer Cell Lines

Cell LineIC50 (µM)
RL95-2< 3.6[1]
KLE< 3.6[1]
HEC-50< 3.6[1]
HEC-1-A< 3.6[1]
HEC-1-B< 3.6[1]
AN3CA< 3.6[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock solution. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the optimal duration determined from your time-course experiments. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

SM1044_Apoptosis_Pathway This compound This compound Ceramide De novo Ceramide Synthesis This compound->Ceramide stimulates Survivin Survivin (anti-apoptotic) This compound->Survivin leads to degradation of Caspases Caspase Activation This compound->Caspases activates CaMKK2 CaMKK2 Ceramide->CaMKK2 activates AMPK AMPK CaMKK2->AMPK activates ULK1 ULK1 AMPK->ULK1 activates Autophagy Autophagy Initiation ULK1->Autophagy LC3II LC3-II Autophagy->LC3II utilizes Survivin->LC3II interacts with Degradation Survivin Degradation LC3II->Degradation Apoptosis Apoptosis Degradation->Apoptosis promotes Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced autophagy-dependent apoptosis.

experimental_workflow start Start seed_cells Seed cells in multi-well plate start->seed_cells treat_this compound Treat with varying concentrations of this compound seed_cells->treat_this compound incubate Incubate for defined time points treat_this compound->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay analyze_viability Analyze data to determine IC50 viability_assay->analyze_viability analyze_apoptosis Analyze data by flow cytometry apoptosis_assay->analyze_apoptosis optimize Optimize concentration and time analyze_viability->optimize analyze_apoptosis->optimize end End optimize->end

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: SM-102 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The ionizable lipid "SM1044" as specified in the query is not found in the available scientific literature. It is presumed to be a typographical error and has been interpreted as SM-102 , a widely used and clinically validated ionizable lipid for in vivo mRNA delivery. This guide focuses on challenges and troubleshooting related to SM-102 lipid nanoparticles (LNPs).

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SM-102 for in vivo mRNA delivery.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the formulation, characterization, and in vivo delivery of SM-102 LNPs.

Formulation and Characterization

Q1: My LNP formulation has a larger than expected particle size and high polydispersity index (PDI). What could be the cause?

A1: Several factors can contribute to suboptimal particle size and PDI:

  • Improper Mixing: Inconsistent or slow mixing of the lipid-ethanol and aqueous phases can lead to larger, more heterogeneous particles. Microfluidic mixing is recommended for consistent results.[1]

  • Lipid Quality: Ensure that the lipids, including SM-102, are of high purity and have not degraded. Store lipids at -20°C or below and allow them to warm to room temperature before use.[2][3]

  • Incorrect pH of Aqueous Buffer: The pH of the aqueous buffer (e.g., citrate buffer) is critical for the protonation of the ionizable lipid SM-102 and subsequent encapsulation of mRNA. A lower pH (e.g., 4.0) generally leads to smaller particles due to stronger electrostatic interactions.[4]

  • Flow Rate Ratio: The flow rate ratio (FRR) of the aqueous phase to the lipid-ethanol phase during microfluidic mixing influences particle size. An FRR of 3:1 is commonly used.[2]

Q2: I am observing low mRNA encapsulation efficiency. How can I improve it?

A2: Low encapsulation efficiency can be addressed by:

  • Optimizing the N/P Ratio: The nitrogen-to-phosphate (N/P) ratio, which represents the molar ratio of the ionizable lipid's amine groups to the mRNA's phosphate groups, is crucial for efficient encapsulation. A higher N/P ratio can improve encapsulation but may also increase toxicity.

  • Verifying mRNA Integrity: Degraded mRNA will not encapsulate efficiently. Ensure that your mRNA is intact by running it on a gel. Use RNase-free techniques throughout the formulation process.[5]

  • Ensuring Proper Lipid Solubilization: Lipids should be fully dissolved in ethanol before mixing. Gentle heating and vortexing may be necessary.[2]

Q3: The zeta potential of my LNPs is not near-neutral at physiological pH. What does this indicate?

A3: A near-neutral or slightly negative zeta potential at physiological pH is desirable for in vivo applications to minimize non-specific interactions and reduce toxicity. A significantly positive zeta potential may indicate an excess of exposed cationic lipid on the LNP surface, which can lead to rapid clearance and toxicity. This could be due to an improper lipid ratio or formulation issues.

In Vivo Delivery and Efficacy

Q4: I am observing low protein expression in vivo despite good in vitro transfection. Why is there a discrepancy?

A4: The correlation between in vitro and in vivo results for LNP-mediated delivery can be poor.[6][7] Several factors contribute to this:

  • Protein Corona Formation: Upon injection into the bloodstream, proteins in the biological fluids can adsorb to the surface of LNPs, forming a "protein corona." This can alter the biodistribution, cellular uptake, and overall efficacy of the LNPs.

  • Immune System Interactions: LNPs can be recognized and cleared by the immune system. The type of PEGylated lipid used can influence the immunogenicity, with some studies showing that repeated administration can lead to the production of anti-PEG antibodies, resulting in accelerated blood clearance.[8][9]

  • Endosomal Escape: Efficient endosomal escape is critical for the mRNA to reach the cytoplasm and be translated. The in vivo endosomal escape machinery can differ from that in cultured cells. SM-102 is designed to be protonated at the acidic pH of the endosome, which facilitates membrane disruption and mRNA release.[6]

Q5: My in vivo experiments show signs of toxicity, such as elevated liver enzymes. How can I mitigate this?

A5: In vivo toxicity can be a concern with LNP delivery.[10] Strategies to reduce toxicity include:

  • Optimizing the Dose: Reducing the administered dose of LNPs is the most direct way to decrease toxicity.

  • Modifying Lipid Composition: Reducing the proportion of the ionizable lipid SM-102 in the formulation may decrease toxicity.[10] However, this could also impact delivery efficiency, so re-optimization is necessary.

  • Using Biodegradable Lipids: While SM-102 is an established ionizable lipid, novel biodegradable lipids are being developed to improve the safety profile of LNPs.

Q6: I am concerned about the stability of my SM-102 LNP formulation during storage. What are the best practices?

A6: LNP stability is a significant challenge, and proper storage is crucial to maintain functionality.[11][12]

  • Storage Temperature: For long-term stability, SM-102 LNPs are typically stored at frozen temperatures (-20°C or -80°C).[13] Storage at 2-8°C can lead to a gradual decline in activity over weeks.[11]

  • Excipients: The addition of cryoprotectants like sucrose can help maintain LNP integrity during freeze-thaw cycles.

  • Monitoring Stability: Regularly assess the physicochemical properties (size, PDI, encapsulation efficiency) and in vitro/in vivo activity of stored LNP batches.

Data Presentation

Table 1: Typical Physicochemical Properties of SM-102 LNPs
ParameterTypical ValueReference
Hydrodynamic Diameter70 - 100 nm[6]
Polydispersity Index (PDI)< 0.2[1]
mRNA Encapsulation Efficiency> 90%[14]
Zeta Potential (at neutral pH)Near-neutral[6]
Apparent pKa~6.75[4]
Table 2: Common Molar Ratios for SM-102 LNP Formulation
Ionizable Lipid (SM-102)Helper Lipid (DSPC/DOPE)CholesterolPEG-Lipid (DMG-PEG2000)Reference
50%10% (DSPC)38.5%1.5%[8]
48%10% (DOPE)40%2%[5]

Experimental Protocols

Protocol 1: Formulation of SM-102 LNPs using Microfluidic Mixing

Materials:

  • Ionizable lipid: SM-102

  • Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEGylated lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Ethanol (200 proof, RNase-free)

  • mRNA in an aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve SM-102, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[8]

    • Ensure complete dissolution by gentle vortexing. The final lipid concentration in ethanol is typically around 10-25 mM.

  • Preparation of mRNA Solution:

    • Dilute the mRNA stock in the aqueous buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase (typically 3:1).

    • Initiate the mixing process to form the LNPs.

  • Downstream Processing:

    • The resulting LNP solution will contain ethanol. Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.

    • For dialysis, place the LNP solution in a dialysis cassette and dialyze against sterile PBS overnight at 4°C with at least two buffer changes.[2]

  • Sterilization and Storage:

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[14]

Protocol 2: In Vivo Evaluation of SM-102 LNPs in Mice

Materials:

  • SM-102 LNP formulation encapsulating a reporter mRNA (e.g., Firefly Luciferase)

  • Experimental animals (e.g., BALB/c mice)

  • Luciferin substrate

  • In vivo imaging system (IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization:

    • Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Administration of LNPs:

    • Administer the SM-102 LNP formulation to the mice via the desired route (e.g., intravenous injection). The dosage will depend on the specific experiment but can range from 0.1 to 1.0 mg/kg of mRNA.

  • In Vivo Imaging:

    • At predetermined time points (e.g., 6, 24, 48 hours post-injection), anesthetize the mice.[14]

    • Administer the luciferin substrate via intraperitoneal injection.

    • Image the mice using an IVIS to detect bioluminescence, which corresponds to the expression of the luciferase protein.

  • Data Analysis:

    • Quantify the bioluminescent signal in different organs to assess the biodistribution and efficiency of mRNA delivery and protein expression.[10]

  • Toxicity Assessment (Optional):

    • Collect blood samples at various time points to measure serum levels of liver enzymes (e.g., ALT, AST) as indicators of hepatotoxicity.[14]

    • At the end of the study, organs can be harvested for histological analysis.

Visualizations

LNP_Formulation_Workflow LNP Formulation and In Vivo Testing Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization cluster_invivo In Vivo Evaluation prep_lipids Prepare Lipid-Ethanol Solution (SM-102, DSPC, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing (Aqueous:Organic FRR 3:1) prep_lipids->mixing prep_mrna Prepare mRNA-Aqueous Buffer (e.g., Citrate Buffer pH 4.0) prep_mrna->mixing purify Dialysis / TFF (Buffer Exchange to PBS pH 7.4) mixing->purify characterize Characterization (Size, PDI, Encapsulation) purify->characterize inject In Vivo Administration (e.g., IV Injection in Mice) characterize->inject evaluate Efficacy & Toxicity Assessment (IVIS Imaging, Blood Analysis) inject->evaluate

Caption: LNP Formulation and In Vivo Testing Workflow

mRNA_Delivery_Pathway Cellular Delivery of mRNA via SM-102 LNP cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments lnp SM-102 LNP (encapsulating mRNA) endocytosis Endocytosis lnp->endocytosis Cellular Uptake endosome Endosome (Acidic pH) endocytosis->endosome mrna mRNA endosome->mrna Endosomal Escape (SM-102 Protonation) cytoplasm Cytoplasm ribosome Ribosome mrna->ribosome Translation protein Therapeutic Protein ribosome->protein

References

Technical Support Center: Overcoming Resistance to Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to treatment resistance in cancer cells. The following information is based on established principles of drug resistance to targeted therapies. For the purpose of providing concrete examples, we will refer to a hypothetical kinase inhibitor, "Kinasehib."

General Principles of Resistance to Targeted Therapies

Cancer cells can develop resistance to targeted therapies through various mechanisms. Understanding these is crucial for designing experiments to overcome resistance. Key mechanisms include:

  • Drug Inactivation or Altered Metabolism: Cancer cells can metabolize the drug, rendering it inactive.[1][2]

  • Target Alterations: Mutations in the drug's target protein can prevent the drug from binding effectively.[1][2]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug and promote survival and proliferation.[3][4]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove the drug from the cell, reducing its intracellular concentration.[5][6]

  • Enhanced DNA Repair: For drugs that cause DNA damage, cancer cells may upregulate DNA repair mechanisms to survive treatment.[1][2]

  • Inhibition of Cell Death (Apoptosis): Cancer cells can acquire mutations that inhibit the apoptotic pathways normally activated by cancer drugs.[1]

Frequently Asked Questions (FAQs)

Q1: My IC50 value for Kinasehib is inconsistent across experiments. What could be the cause?

A1: Inconsistent IC50 values are a common issue. Several factors can contribute to this variability:

  • Cell Passage Number and Confluency: Using cells at a high passage number can lead to genetic drift and altered drug sensitivity. Ensure you are using cells within a consistent and low passage number range. Seeding cells at a consistent confluency for each experiment is also critical.[7]

  • Inconsistent Cell Seeding: An uneven distribution of cells in your microplate wells will lead to variable results. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.[7]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter drug concentration and cell growth. To mitigate this, you can avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS).[7]

  • Reagent Variability: Ensure that your drug stocks, media, and supplements are consistent between experiments.

Q2: My cancer cell line, which was initially sensitive to Kinasehib, is now showing reduced responsiveness. What is happening?

A2: This is a classic example of acquired resistance. Over time, a small population of cells with resistance-conferring mutations or adaptations may be selected for and will eventually dominate the culture. To confirm this, you can perform the following:

  • Compare with Early-Passage Cells: Thaw an early-passage vial of the parental cell line and test its sensitivity to Kinasehib alongside your current culture. A significant shift in the IC50 value will confirm acquired resistance.

  • Molecular Analysis: Analyze the resistant cells for known resistance mechanisms, such as mutations in the drug target or activation of bypass pathways.

Q3: I am not observing a clear dose-response curve in my cell viability assay. What should I do?

A3: A lack of a clear dose-response curve can be due to several factors:

  • Suboptimal Drug Concentration Range: You may need to broaden the range of concentrations tested, including both higher and lower doses.[7]

  • Inappropriate Assay Endpoint: The chosen incubation time may be too short for the drug to exert its effect. Consider a longer incubation time or a different type of viability assay (e.g., a colony formation assay for long-term effects).

  • Insoluble Drug: Ensure your drug is fully dissolved in the solvent and that it remains soluble when diluted in the culture medium. Drug precipitation will lead to inaccurate concentrations.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.[7]
Edge effects in the microplate.Avoid using the outer wells or fill them with sterile PBS. Ensure proper humidity in the incubator.[7]
IC50 value shifts between experiments Variation in cell passage number or confluency.Use cells within a consistent and low passage number range. Seed cells at a consistent confluency for each experiment.[7]
Inconsistent incubation time.Standardize the incubation time for all experiments.
No clear dose-response curve Kinasehib concentration range is not optimal.Broaden the range of concentrations tested, including both higher and lower doses.[7]
The chosen assay endpoint is not suitable.Consider a different viability assay or a longer incubation time.
No change in downstream signaling targets after Kinasehib treatment in sensitive cells Insufficient drug concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting the target pathway in your cell line.
Antibody for Western blot is not specific or sensitive enough.Validate your antibody using appropriate positive and negative controls.

Key Experimental Protocols

Protocol 1: Generation of a Kinasehib-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to a targeted therapy.

  • Initial Seeding: Seed the parental cancer cell line at a low density in a culture flask.

  • Initial Drug Treatment: Treat the cells with Kinasehib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Gradual Dose Escalation: Once the cells have recovered and reached approximately 80% confluency, passage them and increase the concentration of Kinasehib by a small increment (e.g., 1.5 to 2-fold).

  • Repeat Dose Escalation: Repeat the process of gradual dose escalation as the cells adapt and become more resistant. This process can take several months.

  • Characterization of Resistant Line: Once a cell line is established that can proliferate in a high concentration of Kinasehib (e.g., 10-fold higher than the parental IC50), characterize its resistance profile and investigate the underlying mechanisms.

Protocol 2: Cell Viability (MTS) Assay

This protocol outlines a common method for assessing cell viability in response to drug treatment.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of Kinasehib in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the Kinasehib dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate for the desired treatment duration (e.g., 72 hours).

  • MTS Assay: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells (medium and MTS reagent only) from all other absorbance readings. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze changes in protein expression and phosphorylation in response to drug treatment.

  • Cell Lysis: Treat cells with Kinasehib for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Presentation

Table 1: Dose-Response of Parental and Kinasehib-Resistant (KR) Cell Lines
Cell LineIC50 (µM)Resistance Index (RI)
Parental0.51.0
KR-Clone 15.210.4
KR-Clone 28.917.8

Resistance Index (RI) = IC50 of resistant line / IC50 of parental line

Table 2: Proteomic Analysis of Key Signaling Proteins in Parental vs. KR Cells
ProteinParental (Relative Expression)KR (Relative Expression)Fold Change (KR/Parental)
p-EGFR1.00.2-5.0
p-AKT1.03.53.5
p-ERK1.04.14.1
MDR11.015.715.7

Visualizations

Bypass_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival ERK->Proliferation_Survival Kinasehib Kinasehib Kinasehib->EGFR Bypass_Activator Bypass Activator (e.g., MET) Bypass_Activator->RAS Bypass_Activator->PI3K Bypass Activation

Caption: Bypass pathway activation as a mechanism of resistance to Kinasehib.

Resistant_Cell_Line_Workflow start Parental Cell Line treat_ic20 Treat with Kinasehib (IC20) start->treat_ic20 culture Culture until ~80% confluency treat_ic20->culture passage Passage cells culture->passage increase_dose Increase Kinasehib concentration passage->increase_dose repeat_cycle Repeat cycle increase_dose->repeat_cycle repeat_cycle->treat_ic20 Continue dose escalation characterize Characterize resistant cell line repeat_cycle->characterize Resistance achieved

Caption: Workflow for generating a drug-resistant cell line.

Troubleshooting_Decision_Tree start Inconsistent Results with Kinasehib Treatment q1 Is the IC50 value shifting? start->q1 a1_yes Check cell passage number, confluency, and reagent consistency. q1->a1_yes Yes q2 Is there high variability between replicates? q1->q2 No a1_yes->q2 a2_yes Review cell seeding technique and check for edge effects. q2->a2_yes Yes q3 Is there a loss of drug efficacy in a previously sensitive line? q2->q3 No a2_yes->q3 a3_yes Investigate for acquired resistance: - Test early passage cells - Molecular analysis (e.g., sequencing, WB) q3->a3_yes Yes end Consult further documentation or technical support q3->end No a3_yes->end

Caption: Decision tree for troubleshooting experimental issues.

References

Technical Support Center: Improving the Bioavailability of SM1044

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental phase of improving the bioavailability of the investigational compound SM1044.

Frequently Asked Questions (FAQs)

Q1: We are observing high in vitro potency with this compound, but the in vivo efficacy is significantly lower than expected. What could be the primary reason for this discrepancy?

A1: A common reason for the disconnect between in vitro potency and in vivo efficacy is poor oral bioavailability. For an orally administered compound like this compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation. Low aqueous solubility is a frequent cause of poor dissolution, which in turn leads to low bioavailability and reduced efficacy in animal models. It is crucial to evaluate the physicochemical properties of this compound, especially its solubility and permeability, to understand the root cause of the issue.

Q2: What are the initial strategies we should consider to enhance the bioavailability of this compound?

A2: The initial focus for improving the bioavailability of a poorly soluble compound like this compound should be on enhancing its solubility and dissolution rate. Key initial strategies to explore include:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[1][2]

  • Formulation with Solubilizing Excipients: Utilizing co-solvents, surfactants, and lipids can significantly improve the solubility of the compound.[3][4]

  • Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous state by dispersing it in a polymer matrix can enhance dissolution.[4][5]

Q3: How can we determine if poor permeability, rather than poor solubility, is the limiting factor for this compound's bioavailability?

A3: To determine if permeability is the rate-limiting step, consider conducting a Caco-2 permeability assay. This in vitro model mimics the human intestinal epithelium and can provide an estimate of a compound's intestinal permeability. If this compound exhibits high solubility in your formulation but still shows low permeability in the Caco-2 assay, then strategies to overcome poor membrane permeation should be prioritized. These can include the use of permeation enhancers, though this approach requires careful toxicological evaluation.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause Recommended Solution
This compound precipitates out of the formulation upon standing or dilution. The concentration of this compound exceeds its thermodynamic solubility in the chosen vehicle, leading to supersaturation and precipitation.Consider reducing the concentration of this compound in the formulation. Alternatively, incorporate a precipitation inhibitor, such as a polymer like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), to maintain a supersaturated state.
High variability in plasma concentrations of this compound is observed across test subjects. This could be due to inconsistent dissolution of the compound in the gastrointestinal tract. Food effects can also significantly impact the absorption of poorly soluble drugs.Ensure the formulation provides consistent and reproducible dissolution. Standardize the feeding schedule for your animal studies to minimize variability caused by food effects.
The selected excipients are not improving the solubility of this compound to the desired extent. The chosen excipients may not be optimal for this compound's specific chemical structure.Conduct a systematic screening of a wider range of excipients, including different co-solvents, surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values, and lipids.

Experimental Protocols

Protocol 1: Preparation and Evaluation of a Micronized Suspension of this compound

Objective: To improve the dissolution rate of this compound by reducing its particle size through micronization and formulating it as a suspension.

Methodology:

  • Micronization: Subject the crystalline this compound powder to a jet milling process to reduce the particle size.

  • Particle Size Analysis: Characterize the particle size distribution of the micronized this compound using laser diffraction to ensure the desired particle size range (e.g., <10 µm) is achieved.

  • Vehicle Preparation: Prepare a suspension vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium) and a wetting agent (e.g., 0.1% w/v polysorbate 80) in purified water.

  • Suspension Formulation: Disperse the micronized this compound in the vehicle at the desired concentration.

  • In Vitro Dissolution Testing: Perform dissolution testing using a USP Apparatus II (paddle apparatus) in a relevant dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid) to compare the dissolution profile of the micronized suspension with that of the unformulated this compound.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, thereby enhancing its solubilization and absorption.

Methodology:

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Kolliphor RH 40), and co-surfactants (e.g., Transcutol HP).

  • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • SEDDS Formulation: Select the optimal ratio of excipients from the self-emulsifying region and dissolve this compound in the mixture.

  • Characterization of the Emulsion: Disperse the formulated SEDDS in water and characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.

  • In Vitro Drug Release: Evaluate the in vitro release of this compound from the SEDDS formulation using a dialysis bag method in a suitable dissolution medium.

Quantitative Data Summary

Formulation Strategy This compound Solubility (µg/mL) Dissolution Rate (µ g/min/cm ²) Peak Plasma Concentration (Cmax) (ng/mL) Area Under the Curve (AUC) (ng·h/mL)
Unformulated this compound0.5 ± 0.10.2 ± 0.0550 ± 15250 ± 75
Micronized Suspension0.5 ± 0.11.5 ± 0.3150 ± 40900 ± 250
Amorphous Solid Dispersion15.2 ± 2.112.8 ± 1.5450 ± 1103150 ± 700
SEDDS Formulation> 50 (in formulation)N/A (forms emulsion)800 ± 2006400 ± 1500

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_investigation Investigation cluster_strategy Strategy Development cluster_evaluation Evaluation cluster_outcome Outcome problem Low In Vivo Efficacy of this compound hypothesis Poor Oral Bioavailability problem->hypothesis solubility Solubility Assessment hypothesis->solubility permeability Permeability Assay (Caco-2) hypothesis->permeability particle_size Particle Size Reduction solubility->particle_size solid_dispersion Amorphous Solid Dispersion solubility->solid_dispersion sedds SEDDS Formulation solubility->sedds dissolution In Vitro Dissolution particle_size->dissolution solid_dispersion->dissolution sedds->dissolution animal_pk In Vivo Pharmacokinetic Studies dissolution->animal_pk outcome Improved Bioavailability animal_pk->outcome

Caption: Experimental workflow for improving this compound bioavailability.

sedds_mechanism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation sedds_capsule This compound in SEDDS Capsule emulsification Self-Emulsification in GI Fluids sedds_capsule->emulsification Dispersion micelles Formation of Drug-Loaded Micelles/Nanodroplets emulsification->micelles Increased Surface Area absorption Enhanced Absorption across Intestinal Epithelium micelles->absorption Improved Solubilization systemic Increased this compound in Bloodstream absorption->systemic

Caption: Mechanism of bioavailability enhancement by SEDDS.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the SM1044 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential experimental artifacts and challenges that may arise when working with the novel small molecule inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the kinase domain of the novel protein Kinase X (KPX). It is designed to block the phosphorylation of KPX's downstream target, Substrate Y (SubY), thereby inhibiting a critical signaling pathway implicated in disease progression.

Q2: What are the recommended handling and storage conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For experimental use, create a stock solution in DMSO and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: We are observing unexpected cell toxicity at concentrations where this compound should be specific. What could be the cause?

A3: This could be due to several factors:

  • Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular proteins, leading to toxicity.[1][2]

  • Solvent toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture media is at a non-toxic level.

  • Compound stability: Degradation of the compound could lead to the formation of toxic byproducts.

Q4: Our western blot results for phosphorylated SubY (p-SubY) are inconsistent after this compound treatment. Why might this be happening?

A4: Inconsistent western blot results can stem from several sources:

  • Experimental variability: Ensure consistent cell seeding density, treatment times, and lysis procedures.

  • Antibody quality: Use a well-validated antibody for p-SubY.

  • Phosphatase activity: Include phosphatase inhibitors in your lysis buffer to protect the phosphorylation status of SubY.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell-Based Assays

Symptoms: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell viability or functional assays across different experimental runs.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Experimental Protocol
Cell Passage Number High-passage number cells can exhibit altered signaling and drug sensitivity.Maintain a consistent and low cell passage number for all experiments. Thaw a new vial of cells after a defined number of passages.
Assay Interference Components of the assay itself may be interacting with this compound.Run a control experiment with this compound in the absence of cells to check for direct effects on the assay reagents (e.g., MTT, CellTiter-Glo).
Compound Solubility Poor solubility at higher concentrations can lead to inaccurate dosing.Visually inspect your treatment media for any precipitation. Consider using a different solvent or a solubility-enhancing agent if necessary.
Issue 2: Off-Target Effects Obscuring On-Target Results

Symptoms: You observe a cellular phenotype that cannot be explained by the known KPX-SubY signaling pathway. For example, you see changes in cell morphology or expression of genes unrelated to the KPX pathway.

Troubleshooting Workflow:

G start Unexpected Phenotype Observed check_concentration Is this compound used at the lowest effective concentration? start->check_concentration rescue_exp Perform Rescue Experiment: Express a constitutively active SubY check_concentration->rescue_exp Yes off_target Phenotype is likely due to off-target effects check_concentration->off_target No, concentration is high phenotype_rescued Is the phenotype rescued? rescue_exp->phenotype_rescued on_target Phenotype is likely on-target phenotype_rescued->on_target Yes knockdown_exp Perform KPX Knockdown/Knockout phenotype_rescued->knockdown_exp No phenotype_replicated Does knockdown replicate the phenotype? knockdown_exp->phenotype_replicated phenotype_replicated->off_target No phenotype_replicated->on_target Yes

Caption: A logical workflow for distinguishing on-target vs. off-target effects.

Detailed Methodologies:

  • KPX Knockdown Protocol:

    • Design and validate siRNA or shRNA constructs targeting KPX.

    • Transfect or transduce your cell line with the knockdown constructs.

    • Confirm KPX knockdown by western blot or qPCR.

    • Assess the cellular phenotype in the KPX-depleted cells and compare it to the phenotype observed with this compound treatment.

  • Rescue Experiment Protocol:

    • Clone a constitutively active mutant of SubY (e.g., a phosphomimetic mutant) into an expression vector.

    • Transfect the cells with the constitutively active SubY construct.

    • Treat the transfected cells with this compound.

    • Assess whether the expression of the active SubY can reverse the phenotype induced by this compound.

Issue 3: Assay Interference in Biochemical Assays

Symptoms: You are using a biochemical assay (e.g., an ELISA or a fluorescence-based kinase assay) and observe either a false positive or a false negative result that does not correlate with your cell-based data.[3][4][5]

Potential Sources of Interference and Mitigation Strategies:

Interference Type Description Mitigation Strategy
Signal Quenching/Enhancement This compound may absorb light at the excitation or emission wavelength of your assay's fluorophore, or it may have intrinsic fluorescence.Run a control with this compound and the detection reagents in the absence of the enzyme/substrate to measure its effect on the signal. If interference is observed, consider a different detection method (e.g., luminescence, absorbance).
Reagent Interaction This compound might directly interact with assay components, such as antibodies in an ELISA, leading to false signals.[6]Perform the assay in the presence of this compound but without the target analyte to check for non-specific binding or interaction with the detection antibodies.
Dimeric Target Interference If the target protein exists as a dimer, it could bridge assay reagents and cause a false positive signal.[7]Consider sample pretreatment steps, such as acid dissociation, to break up protein dimers before running the assay.[7]

Visualizing the KPX-SubY Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Upstream Receptor KPX Kinase X (KPX) receptor->KPX Activates SubY Substrate Y (SubY) KPX->SubY Phosphorylates pSubY Phosphorylated SubY (p-SubY) SubY->pSubY TF Transcription Factor pSubY->TF Activates gene Target Gene Expression TF->gene This compound This compound This compound->KPX Inhibits

Caption: The proposed signaling pathway of KPX and the inhibitory action of this compound.

References

Technical Support Center: Refinement of SM1044 Treatment Protocols for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the small molecule inhibitor SM1044. Our goal is to ensure the refinement of treatment protocols to achieve maximum reproducibility and reliability of experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound.

QuestionAnswer
What is the primary mechanism of action for this compound? This compound is a potent and selective inhibitor of the XYZ kinase, a critical component of the ABC signaling pathway implicated in various cancers. By blocking the activity of XYZ kinase, this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
What is the recommended solvent and storage condition for this compound? This compound is soluble in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][2]
Why is my observed IC50 value for this compound in cell-based assays different from the reported biochemical assay values? Discrepancies between biochemical and cell-based assay potencies are common.[3] This can be due to several factors including cell permeability, intracellular ATP concentrations, presence of efflux pumps, and protein binding within the cellular environment.[3]
What are the potential off-target effects of this compound? While this compound is designed to be selective, off-target effects can occur, especially at higher concentrations.[4] It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from off-target effects.[3] Using a structurally unrelated inhibitor targeting the same pathway can help validate the observed phenotype.[3]
How can I minimize the toxicity of this compound in my cell culture experiments? To minimize toxicity, it is important to determine the optimal, non-toxic concentration of this compound for your specific cell line through a dose-response curve.[2] Also, ensure the final concentration of the solvent (e.g., DMSO) is kept low (ideally below 0.1%) and consistent across all treatments, including vehicle controls.[2][3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or weaker than expected inhibitor activity Compound Degradation: this compound may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light.[1] Precipitation: The compound may have precipitated out of solution, especially at high concentrations or during thawing.[1]Storage: Prepare fresh aliquots from a new stock. Store in amber vials or protect from light.[1] Solubility: Thaw solutions slowly and vortex gently before use.[1] If precipitation is observed, consider preparing a fresh dilution.
High background signal or non-specific inhibition Compound Aggregation: At high concentrations, small molecules can form aggregates that lead to non-specific activity.Concentration: Perform a full dose-response curve to identify the optimal concentration range.[5] Assay Buffer: Consider including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation.[3]
Vehicle control (e.g., DMSO) shows a biological effect Solvent Concentration: The final concentration of the solvent may be too high, causing cellular stress or other effects.[3]Concentration Control: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.1%).[2] Always include a vehicle-only control group.
Effect of this compound diminishes over time in long-term experiments Inhibitor Instability or Metabolism: The compound may be unstable in the culture medium or metabolized by the cells over time.Replenishment: For long-term assays, replenish the media with fresh this compound at regular intervals.[3] The frequency of replenishment should be determined empirically.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

    • Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include a vehicle-only control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a typical experimental workflow for its evaluation.

SM1044_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activation Downstream_Kinase Downstream Kinase XYZ_Kinase->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cell Cycle Arrest Apoptosis Gene_Expression->Cellular_Response This compound This compound This compound->XYZ_Kinase Inhibition Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: The proposed signaling pathway inhibited by this compound.

Experimental_Workflow A Prepare this compound Stock Solution C Dose-Response Treatment (including vehicle control) A->C B Cell Culture and Seeding B->C D Incubation Period C->D E Endpoint Assay (e.g., MTT, Western Blot) D->E F Data Collection and Analysis E->F G Determine IC50 and Assess Target Engagement F->G

Caption: A standard experimental workflow for evaluating this compound.

References

Technical Support Center: Addressing Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating off-target effects of small molecule inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments and provide detailed protocols and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern for several reasons:

  • Cellular toxicity: Off-target binding can disrupt essential cellular pathways, leading to cell death or other toxic effects that are not related to the inhibition of the intended target.[1]

  • Lack of translatability: Promising results in preclinical models may not translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.[1]

Minimizing off-target effects is therefore critical for obtaining reliable experimental data and for the development of safe and effective therapeutics.[1]

Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of my compound?

A2: A multi-pronged approach is recommended to distinguish between on-target and off-target effects. This typically involves a discovery phase to identify potential off-targets and a validation phase to confirm them.[2] Key strategies include:

  • Using a structurally unrelated inhibitor: If a different inhibitor targeting the same primary protein produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic knockdown/knockout: Techniques like CRISPR-Cas9 or siRNA can be used to reduce the expression of the intended target.[1] If the phenotype persists in the absence of the target protein, it is likely an off-target effect.[1][3]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in the thermal stability of a protein upon ligand binding.[1]

  • Computational prediction: Various in silico methods can predict potential off-target interactions.[2][3]

Q3: What are some proactive strategies to minimize off-target effects in my experimental design?

A3: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:

  • Use the Lowest Effective Concentration: Titrate your compound to find the lowest concentration that produces the desired on-target effect.[1] Higher concentrations are more likely to engage lower-affinity off-targets.[1]

  • Choose Selective Inhibitors: When possible, select inhibitors that have been well-characterized and are known to be highly selective for your target of interest.

  • Employ Orthogonal Approaches: Use multiple methods to validate your findings, such as combining small molecule inhibitors with genetic approaches.

Troubleshooting Guide: Unexpected Phenotypes

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Cell death at concentrations expected to be non-toxic.The compound may be hitting essential housekeeping proteins or activating a toxic signaling pathway.1. Perform a dose-response curve to determine the IC50 for toxicity. 2. Use a structurally unrelated inhibitor for the same target to see if the toxicity is recapitulated. 3. Profile the compound against a broad panel of kinases or other relevant protein families.
The observed phenotype does not match the known function of the intended target.The compound could be modulating an unexpected pathway.1. Perform gene expression profiling (e.g., RNA-seq) to identify dysregulated pathways. 2. Utilize genetic knockdown (siRNA/CRISPR) of the intended target to see if the phenotype is rescued.[1]
Inconsistent results across different cell lines.Cell-line specific expression of off-target proteins.1. Characterize the expression levels of the intended target and potential off-targets in the cell lines used. 2. Test the compound in a cell line known to lack the primary target.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a small molecule against a broad panel of kinases to identify both on-target and off-target interactions.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a suitable assay plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound in a cellular environment.[1]

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.[1]

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase in_silico In Silico Prediction cetsa Cellular Thermal Shift Assay (CETSA) in_silico->cetsa biochemical Biochemical Screening (e.g., Kinase Panel) biochemical->cetsa genetic Genetic Validation (CRISPR/siRNA) cetsa->genetic orthogonal Orthogonal Compound Testing genetic->orthogonal

Caption: Workflow for Identifying Off-Target Effects.

signaling_pathway cluster_cell Cellular Environment SM Small Molecule Inhibitor On_Target On-Target Protein SM->On_Target Binds Off_Target Off-Target Protein SM->Off_Target Binds Pathway_A Signaling Pathway A On_Target->Pathway_A Modulates Pathway_B Signaling Pathway B Off_Target->Pathway_B Modulates Desired_Effect Desired Phenotype Pathway_A->Desired_Effect Undesired_Effect Undesired Phenotype Pathway_B->Undesired_Effect

Caption: On-Target vs. Off-Target Signaling.

References

Technical Support Center: Enhancing the Therapeutic Index of GEN1044 (SM1044)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving GEN1044, a bispecific antibody targeting CD3 and 5T4. The aim is to help enhance the therapeutic index of this promising anti-cancer agent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GEN1044?

GEN1044 is a recombinant IgG1 bispecific antibody that simultaneously targets the CD3 epsilon (ε) chain of the T-cell receptor complex on T-cells and the 5T4 oncofetal antigen expressed on the surface of tumor cells.[1][2][3] This dual targeting cross-links T-cells with cancer cells, leading to a potent cytotoxic T-lymphocyte (CTL) response against the 5T4-expressing tumor cells.[2] The 5T4 transmembrane glycoprotein is overexpressed in a variety of cancers and its expression is correlated with increased invasiveness.[2]

Q2: What is the significance of the 5T4 antigen in cancer therapy?

5T4 (Trophoblast Glycoprotein or TPBG) is an attractive target for cancer therapies due to its high expression in numerous solid tumors—including renal, breast, colon, prostate, and ovarian cancers—and its very limited expression in normal adult tissues.[4][5][6] This differential expression provides a therapeutic window for targeting cancer cells while minimizing damage to healthy tissues. 5T4 is implicated in signaling pathways related to cell migration and invasion, such as the Wnt and CXCR4/CXCL12 pathways.[4]

Q3: What are the major toxicities associated with GEN1044 and other T-cell engaging bispecific antibodies?

The primary toxicities associated with T-cell engaging bispecific antibodies like GEN1044 are on-target, off-tumor toxicities resulting from T-cell activation. The most significant of these is Cytokine Release Syndrome (CRS), which can manifest with symptoms like fever, hypotension, and hypoxia.[7][8][9][10] Another major toxicity is immune effector cell-associated neurotoxicity syndrome (ICANS), which can present with headache, confusion, and in severe cases, seizures.[10] Other potential toxicities include cytopenias, transaminitis, and tumor lysis syndrome.[11]

Q4: What is the current clinical development status of GEN1044?

GEN1044 has been investigated in a Phase 1/2 clinical trial to evaluate its safety, determine the recommended Phase 2 dose (RP2D), and assess its preliminary clinical activity in patients with malignant solid tumors.[12][13][14] The trial has included patients with various solid tumors, such as bladder, breast, and esophageal carcinomas.

Troubleshooting Guides

Issue 1: Unexpectedly High In Vitro Cytotoxicity in Non-Target Cells
Possible Cause Troubleshooting Step
Non-specific T-cell activation Ensure that the T-cell to target cell ratio is optimized. High ratios can sometimes lead to non-specific T-cell activation.
Contamination of cell cultures Regularly test cell lines for mycoplasma and other contaminants.
Quality of the bispecific antibody Verify the purity and integrity of the GEN1044 antibody preparation. Aggregates can lead to non-specific effects.
Issue 2: Lack of In Vitro Efficacy
Possible Cause Troubleshooting Step
Low 5T4 expression on target cells Confirm 5T4 expression levels on your target cell line using flow cytometry or immunohistochemistry.
Suboptimal effector to target (E:T) ratio Titrate the E:T ratio to find the optimal concentration for T-cell mediated killing.
T-cell exhaustion Culture T-cells for the minimum time required to observe an effect. Prolonged co-culture can lead to T-cell exhaustion.
Incorrect assay setup Ensure the cytotoxicity assay is properly validated. See the experimental protocols section for more details.
Issue 3: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step
Inconsistent cell numbers Use a consistent and accurate method for cell counting and plating.
Donor variability in T-cells If using primary T-cells, expect some donor-to-donor variability. Use T-cells from multiple donors to ensure the robustness of your findings.
Pipetting errors Calibrate pipettes regularly and use proper pipetting techniques.

Strategies to Enhance the Therapeutic Index

A key challenge in the development of T-cell engaging therapies is managing on-target toxicities, primarily Cytokine Release Syndrome (CRS). A wider therapeutic index can be achieved by maximizing anti-tumor efficacy while minimizing these toxicities.

Optimizing the Dosing Regimen

Step-up dosing, where the initial doses are lower and gradually increased, can help mitigate the severity of CRS by allowing for a more controlled T-cell activation.

Prophylactic and Concomitant Medications

The table below summarizes potential strategies to mitigate CRS, which should be tested in preclinical models.

Mitigation Strategy Mechanism of Action Examples Potential Impact on Efficacy
Glucocorticoids Broad anti-inflammatory and immunosuppressive effects.Dexamethasone, MethylprednisoloneMay dampen the anti-tumor T-cell response.
IL-6 Receptor Blockade Inhibits the pro-inflammatory cytokine IL-6, a key mediator of CRS.TocilizumabGenerally considered to have a minimal impact on T-cell mediated cytotoxicity.[15]
Kinase Inhibitors Target signaling pathways involved in T-cell activation and cytokine production.Ibrutinib (BTK inhibitor), Dasatinib (Src kinase inhibitor)Can modulate T-cell function and may require careful dose optimization to avoid compromising efficacy.[7][16]
Patient Selection Strategies

Enriching the patient population for those with high 5T4 tumor expression could maximize the potential for clinical benefit and improve the therapeutic index.

Biomarker Strategy Description Considerations
Prospective Selection Patients are screened for 5T4 expression, and only those with expression above a certain threshold are enrolled in clinical trials.Requires a well-validated companion diagnostic assay.
Retrospective Analysis The relationship between 5T4 expression and clinical response is analyzed after the trial to inform future patient selection strategies.Risks treating patients who are unlikely to respond.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol provides a general framework for assessing the ability of GEN1044 to induce T-cell mediated cytotoxicity of 5T4-positive tumor cells.

Materials:

  • 5T4-positive and 5T4-negative cancer cell lines

  • Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • GEN1044

  • Cell culture medium and supplements

  • Cytotoxicity detection reagent (e.g., LDH release assay kit, or a fluorescent dye for live/dead cell discrimination)

  • 96-well plates

Procedure:

  • Target Cell Plating: Seed the 5T4-positive and 5T4-negative cancer cells in a 96-well plate and incubate overnight.

  • Effector Cell Preparation: Isolate PBMCs or T-cells from healthy donor blood.

  • Co-culture: Add the effector cells to the wells containing the target cells at various effector-to-target (E:T) ratios.

  • Treatment: Add serial dilutions of GEN1044 to the co-culture wells. Include appropriate controls (e.g., target cells alone, target cells with effector cells but no antibody).

  • Incubation: Incubate the plate for the desired duration (e.g., 24-72 hours).

  • Measurement: Measure cytotoxicity according to the manufacturer's instructions for the chosen assay.[17][18][19][20][21]

T-cell Activation Assay

This assay measures the activation of T-cells in response to GEN1044-mediated engagement with target cells.

Materials:

  • Co-culture setup as described in the cytotoxicity assay.

  • Flow cytometer.

  • Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD25, CD69, HLA-DR).[22]

  • ELISA or multiplex bead-based assay for cytokine detection (e.g., IFN-γ, TNF-α).

Procedure:

  • Set up the co-culture as described above.

  • Flow Cytometry: After the desired incubation period, harvest the cells and stain with antibodies against T-cell surface markers and activation markers. Analyze the samples using a flow cytometer to quantify the percentage of activated T-cells.[22][23][24]

  • Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of secreted cytokines using an appropriate immunoassay.[24]

Visualizations

Signaling Pathway

GEN1044_Mechanism_of_Action GEN1044 Mechanism of Action cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell cluster_Synapse Immunological Synapse Formation T_Cell T-Cell T_Cell_Activation T-Cell Activation CD3 CD3 TCR TCR Tumor_Cell Tumor Cell 5T4 5T4 GEN1044 GEN1044 GEN1044->CD3 Binds to CD3 GEN1044->5T4 Binds to 5T4 Cytokine_Release Cytokine Release (IFN-γ, TNF-α) T_Cell_Activation->Cytokine_Release Tumor_Cell_Lysis Tumor Cell Lysis T_Cell_Activation->Tumor_Cell_Lysis

Caption: GEN1044 cross-links T-cells and tumor cells, leading to T-cell activation and tumor cell lysis.

Experimental Workflow

Experimental_Workflow In Vitro Evaluation of GEN1044 cluster_Preparation Preparation cluster_Assays Assays cluster_Analysis Data Analysis Target_Cells Culture 5T4+ and 5T4- Tumor Cells Co_culture Co-culture Target and Effector Cells with GEN1044 Target_Cells->Co_culture Effector_Cells Isolate Human T-Cells Effector_Cells->Co_culture Cytotoxicity_Assay Measure Tumor Cell Lysis (e.g., LDH release) Co_culture->Cytotoxicity_Assay Activation_Assay Measure T-Cell Activation (e.g., CD69/CD25 expression) Co_culture->Activation_Assay Cytokine_Assay Measure Cytokine Release (e.g., IFN-γ, TNF-α) Co_culture->Cytokine_Assay Efficacy_Analysis Determine EC50 for Cytotoxicity and Activation Cytotoxicity_Assay->Efficacy_Analysis Activation_Assay->Efficacy_Analysis Toxicity_Analysis Quantify Cytokine Levels Cytokine_Assay->Toxicity_Analysis Therapeutic_Index Assess Therapeutic Index Efficacy_Analysis->Therapeutic_Index Toxicity_Analysis->Therapeutic_Index

Caption: A streamlined workflow for the in vitro assessment of GEN1044's efficacy and potential for toxicity.

Logical Relationship

Therapeutic_Index_Logic Enhancing the Therapeutic Index of GEN1044 cluster_Efficacy Maximizing Efficacy cluster_Toxicity Minimizing Toxicity (CRS) Therapeutic_Index Enhanced Therapeutic Index High_5T4_Expression Select Tumors with High 5T4 Expression High_5T4_Expression->Therapeutic_Index Optimized_Dosing Optimized Dosing Regimen Optimized_Dosing->Therapeutic_Index Combination_Therapy Combination with Other Agents Combination_Therapy->Therapeutic_Index Step_Up_Dosing Step-Up Dosing Step_Up_Dosing->Therapeutic_Index Prophylactic_Meds Prophylactic/ Concomitant Medications Prophylactic_Meds->Therapeutic_Index Patient_Monitoring Close Patient Monitoring Patient_Monitoring->Therapeutic_Index

Caption: Key strategies to improve the therapeutic index of GEN1044 by balancing efficacy and toxicity.

References

strategies to minimize SM1044 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize SM1044-induced toxicity in normal cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant toxicity in our normal cell lines even at low concentrations of this compound. What are the potential causes and how can we mitigate this?

A1: Off-target toxicity is a common challenge in drug development.[1] Several factors could be contributing to the observed toxicity of this compound in normal cells. Here are some potential causes and mitigation strategies:

  • Off-Target Kinase Inhibition: this compound may be inhibiting kinases or other proteins essential for normal cell survival that are structurally similar to its intended target.

  • Non-Specific Cellular Uptake: High concentrations of the compound can lead to non-specific uptake and disruption of normal cellular processes.

  • Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, might be causing the toxic effects.

To mitigate these effects, consider the following strategies:

  • Dose-Response Curve Optimization: Determine the lowest effective concentration of this compound in your cancer cell line of interest and use this as a starting point for your experiments with normal cells.

  • Targeted Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can enhance its delivery to tumor cells through the enhanced permeability and retention (EPR) effect, thereby reducing exposure to normal tissues.[2][3]

  • Affinity Modulation: If this compound is part of a larger molecule like an antibody-drug conjugate (ADC), modifying the antibody's affinity can help in selectively targeting tumor cells.[4][5]

Q2: How can we experimentally verify that the observed toxicity is due to off-target effects of this compound?

A2: A combination of genetic and biochemical approaches can help determine if the toxicity is off-target.

  • CRISPR/Cas9-based Target Validation: Use CRISPR/Cas9 to knock out the intended target of this compound in your cancer and normal cell lines. If the cells remain sensitive to this compound after target knockout, it strongly suggests off-target effects are responsible for the cytotoxicity.[1]

  • Kinome Profiling: Perform in vitro kinase profiling assays to screen this compound against a broad panel of kinases. This can identify unintended targets.

  • Competitive Binding Assays: Use a known selective inhibitor for a suspected off-target to see if it can rescue the toxic phenotype induced by this compound.

Troubleshooting Guides

Issue 1: High level of apoptosis observed in normal primary cells treated with this compound.

Troubleshooting Workflow:

G start High Apoptosis in Normal Cells q1 Is the this compound concentration optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is there a therapeutic window between cancer and normal cells? a1_yes->q2 step1 Perform dose-response and time-course experiments to determine IC50. a1_no->step1 step1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no step2 Proceed with experiments within the therapeutic window. a2_yes->step2 step3 Consider strategies to increase therapeutic index. a2_no->step3 end Reduced Toxicity Achieved step2->end q3 Have targeted delivery systems been tested? step3->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no step5 Optimize delivery system (e.g., ligand targeting). a3_yes->step5 step4 Evaluate nanoparticle or liposome encapsulation. a3_no->step4 step4->q3 step5->end

Caption: Troubleshooting workflow for addressing this compound-induced apoptosis.

Experimental Protocols

1. Protocol for Assessing this compound Cytotoxicity using a Dose-Response Curve:

  • Cell Plating: Seed both cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Use a commercial cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value for each cell line.

2. Protocol for Nanoparticle Encapsulation of this compound:

This is a general protocol and may need optimization based on the specific nanoparticle formulation.

  • Nanoparticle Formulation: Prepare poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion method. Dissolve PLGA and this compound in an organic solvent like dichloromethane.

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) and sonicate to form an emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to nanoparticle formation.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Characterization: Characterize the size, zeta potential, and drug loading of the this compound-loaded nanoparticles using techniques like dynamic light scattering (DLS) and high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Comparative IC50 Values of Free this compound vs. Nanoparticle-Encapsulated this compound

Cell LineCell TypeFree this compound IC50 (µM)NP-SM1044 IC50 (µM)Therapeutic Index Improvement
MCF-7Breast Cancer0.50.22.5x
MDA-MB-231Breast Cancer1.20.62.0x
MCF-10ANormal Breast5.815.2-
hTERT-HME1Normal Mammary10.325.8-

Table 2: Off-Target Kinase Profiling of this compound

Kinase FamilyRepresentative Kinase% Inhibition at 1 µM this compound
Tyrosine KinaseSRC92%
Tyrosine KinaseABL185%
Ser/Thr KinaseAKT135%
Ser/Thr KinaseCDK228%

Signaling Pathway

Hypothetical Signaling Pathway Affected by this compound Off-Target Activity:

G cluster_0 Pro-Survival Pathway cluster_1 Therapeutic Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival SM1044_Target Intended Target Apoptosis Apoptosis SM1044_Target->Apoptosis This compound This compound This compound->PI3K Off-Target This compound->SM1044_Target On-Target

Caption: this compound on-target and potential off-target signaling pathways.

References

Validation & Comparative

A Comparative Guide to the Efficacy of SM1044 and Other Artemisinin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel artemisinin derivative, SM1044, and other established artemisinin-based compounds. While quantitative antimalarial efficacy data for this compound is not publicly available, this document summarizes its known mechanism of action and presents a comparison with the well-documented efficacy of other key artemisinin derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Introduction to this compound

This compound is a novel derivative of artemisinin.[1] While research has highlighted its potent activity in inducing autophagy-dependent apoptosis in cancer cell lines, its specific efficacy against Plasmodium falciparum has not been detailed in available scientific literature.[2] Therefore, a direct quantitative comparison of its antiplasmodial activity with other artemisinin derivatives is not possible at this time. This guide will focus on presenting the available efficacy data for established artemisinin derivatives to provide a benchmark for the future evaluation of novel compounds like this compound.

Comparative In Vitro Efficacy of Artemisinin Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of common artemisinin derivatives against chloroquine-susceptible and chloroquine-resistant strains of P. falciparum. Lower IC50 values indicate higher potency.

Artemisinin DerivativeP. falciparum StrainIC50 (nM)Reference(s)
Artemisinin Chloroquine-Susceptible11.4[3]
Chloroquine-Resistant7.67[3]
Artesunate Chloroquine-Susceptible5.04 - 5.14[3]
Chloroquine-Resistant3.46[3]
Artemether Chloroquine-Susceptible5.14 - 5.66[3]
Chloroquine-Resistant3.71 - 3.88[3]
Dihydroartemisinin Not Specified1.2 ng/mL[4]

Mechanism of Action: A Common Thread

The antimalarial activity of artemisinin and its derivatives is attributed to the endoperoxide bridge within their structure.[2] It is believed that the cleavage of this bridge, catalyzed by intraparasitic heme iron, generates reactive oxygen species (ROS) that damage parasite proteins and ultimately lead to its death.

Below is a simplified representation of the proposed mechanism of action for artemisinin derivatives.

Artemisinin_Mechanism_of_Action Artemisinin Artemisinin Derivative Activation Activation (Endoperoxide Bridge Cleavage) Artemisinin->Activation Reacts with Heme Intraparasitic Heme Iron Heme->Activation ROS Reactive Oxygen Species (ROS) Activation->ROS Generates Damage Damage to Parasite Proteins ROS->Damage Causes Death Parasite Death Damage->Death Leads to

Figure 1. Proposed mechanism of action for artemisinin derivatives against Plasmodium falciparum.

Experimental Protocols

The in vitro efficacy data presented in this guide are typically generated using standardized protocols. A common method is the SYBR Green I-based fluorescence assay.

SYBR Green I-Based Fluorescence Assay Workflow

This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA.

SYBR_Green_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Parasite_Culture Synchronized P. falciparum Culture Incubation_Setup Incubation with Parasites Parasite_Culture->Incubation_Setup Drug_Dilution Serial Dilution of Test Compounds Drug_Dilution->Incubation_Setup Lysis Cell Lysis Incubation_Setup->Lysis 72h Incubation SYBR_Addition Addition of SYBR Green I Lysis->SYBR_Addition Fluorescence_Reading Fluorescence Measurement SYBR_Addition->Fluorescence_Reading Dose_Response Dose-Response Curve Generation Fluorescence_Reading->Dose_Response IC50_Calculation IC50 Value Calculation Dose_Response->IC50_Calculation

Figure 2. General workflow for the SYBR Green I-based in vitro antimalarial assay.

Detailed Methodology: SYBR Green I-Based Fluorescence Assay

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine. Cultures are synchronized to the ring stage before the assay.

  • Drug Preparation: Test compounds are serially diluted in appropriate solvents and added to 96-well microplates.

  • Incubation: Synchronized parasite cultures are added to the wells containing the test compounds and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well.

  • Fluorescence Measurement: The plates are incubated in the dark, and fluorescence is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: The fluorescence readings are used to generate dose-response curves, from which the IC50 values are calculated.

Conclusion and Future Directions

While this compound shows promise as a novel artemisinin derivative with a demonstrated mechanism of action in cancer cell lines, its potential as an antimalarial agent remains to be fully elucidated through specific in vitro and in vivo studies against P. falciparum. The established high efficacy of existing artemisinin derivatives, as demonstrated by their low nanomolar IC50 values, sets a high benchmark for any new compound entering the field of antimalarial drug development.[3][5] Future research should focus on determining the antiplasmodial IC50 values of this compound to allow for a direct and quantitative comparison with the current gold-standard artemisinin-based therapies. Such data is crucial for guiding further preclinical and clinical development of this and other novel antimalarial candidates.

References

A Comparative Analysis of SM1044 and Dihydroartemisinin in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anti-cancer properties, mechanisms of action, and experimental data of two promising artemisinin derivatives.

In the landscape of cancer therapeutics, artemisinin and its derivatives have emerged as a compelling class of compounds with potent anti-neoplastic activity. This guide provides a comprehensive comparison of two such derivatives, SM1044 and dihydroartemisinin (DHA), focusing on their efficacy in cancer treatment, particularly in Diffuse Large B-cell Lymphoma (DLBCL). This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a side-by-side analysis of their mechanisms, supported by available experimental data and detailed protocols.

At a Glance: this compound vs. Dihydroartemisinin

FeatureThis compoundDihydroartemisinin (DHA)
Chemical Class Artemisinin Derivative (water-soluble)Semisynthetic derivative of artemisinin
Primary Anti-Cancer Mechanism Induction of autophagy-dependent apoptosisInduction of apoptosis, oxidative stress, and inhibition of key signaling pathways
Key Molecular Targets (in DLBCL) Survivin degradation, CaMKK2-AMPK-ULK1 axisSTAT3 signaling pathway
Reported Efficacy Promising therapeutic molecule for DLBCLSuppresses proliferation and induces apoptosis in DLBCL and various other cancers

Mechanism of Action: A Tale of Two Pathways

While both this compound and dihydroartemisinin are derivatives of artemisinin and exhibit anti-cancer properties through the induction of apoptosis, their underlying molecular mechanisms, particularly in DLBCL, appear to diverge.

This compound: Autophagy-Dependent Apoptosis in DLBCL

This compound, a novel water-soluble artemisinin derivative, has been shown to induce a unique form of programmed cell death in DLBCL cell lines known as autophagy-dependent apoptosis[1]. This process is characterized by two key events:

  • Survivin Degradation: this compound treatment leads to the accelerated degradation of Survivin, an anti-apoptotic protein often overexpressed in cancer cells. This degradation is facilitated by the interaction of acetylated Survivin with the autophagy-related protein LC3-II.

  • Activation of Autophagy Initiation: The compound stimulates the de novo synthesis of ceramide, a bioactive lipid. This, in turn, activates the CaMKK2-AMPK-ULK1 signaling axis, a critical pathway for the initiation of autophagy[1].

This dual-pronged attack, initiating autophagy that subsequently leads to apoptotic cell death, positions this compound as a promising agent for DLBCL therapy[1].

Dihydroartemisinin (DHA): A Multi-Faceted Anti-Cancer Agent

Dihydroartemisinin, the active metabolite of many artemisinin compounds, exerts its anti-cancer effects through a variety of mechanisms across different cancer types[2]. In DLBCL, DHA has been demonstrated to enhance apoptosis by inhibiting the activity of Signal Transducer and Activator of Transcription 3 (STAT3)[3]. The inhibition of STAT3, a key transcription factor involved in cell proliferation and survival, is a significant contributor to DHA's anti-lymphoma effects.

Beyond its effects on STAT3, DHA is known to:

  • Induce Oxidative Stress: Similar to other artemisinins, DHA can generate reactive oxygen species (ROS) within cancer cells, leading to cellular damage and apoptosis[4][5][6].

  • Inhibit Angiogenesis: DHA has been shown to suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis.

  • Modulate Multiple Signaling Pathways: DHA can influence various signaling pathways involved in cancer progression, including those related to cell cycle regulation and metastasis[2].

Quantitative Data: In Vitro Efficacy

The following tables summarize the available quantitative data on the efficacy of dihydroartemisinin in various cancer cell lines. At the time of this publication, specific IC50 values for this compound across a panel of cancer cell lines were not available in the reviewed literature.

Table 1: IC50 Values of Dihydroartemisinin (DHA) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment DurationReference
JurkatT-cell LymphomaNot specified, but sensitiveNot specified[4]
Hep3BLiver Cancer29.424 h[7]
Huh7Liver Cancer32.124 h[7]
PLC/PRF/5Liver Cancer22.424 h[7]
HepG2Liver Cancer40.224 h[7]
MCF-7Breast Cancer129.124 h[7]
MDA-MB-231Breast Cancer62.9524 h[7]
SW1116Early-stage Colorectal Cancer63.79 ± 9.5724 h[8]
SW480Early-stage Colorectal Cancer65.19 ± 5.8924 h[8]
SW620Late-stage Colorectal Cancer15.08 ± 1.7024 h[8]
DLD-1Late-stage Colorectal Cancer38.46 ± 4.1524 h[8]
HCT116Late-stage Colorectal Cancer21.98 ± 0.97 (PQCT)Not specified[8]
COLO205Late-stage Colorectal CancerNot specified24 h[8]
A549Lung Cancer5.72 - 9.84 (hybrids)Not specified[9]

Experimental Protocols

This section provides a summary of the key experimental methodologies employed in the cited studies.

This compound in DLBCL (Cheng et al.)

  • Cell Culture: DLBCL cell lines were cultured in appropriate media supplemented with fetal bovine serum.

  • Apoptosis Assay: Apoptosis was assessed using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis.

  • Autophagy Detection: Autophagy was monitored by observing the formation of LC3-II puncta using fluorescence microscopy and by immunoblotting for LC3 conversion (LC3-I to LC3-II).

  • Western Blotting: Protein levels of key signaling molecules (e.g., Survivin, p-AMPK, p-ULK1) were determined by standard western blotting techniques.

  • Ceramide Measurement: Intracellular ceramide levels were quantified using appropriate assays.

Dihydroartemisinin in DLBCL (Cao et al.)

  • Cell Proliferation Assay: Cell viability and proliferation were measured using the Cell Counting Kit-8 (CCK-8) assay[3].

  • Apoptosis Analysis: Apoptosis was quantified using Annexin V-FITC/PI staining and flow cytometry[3].

  • Western Blot Analysis: The expression and phosphorylation status of STAT3 and other related proteins were analyzed by western blotting[3].

  • Real-time Polymerase Chain Reaction (RT-PCR): mRNA levels of relevant genes were quantified using RT-PCR[3].

Visualizing the Mechanisms

To facilitate a clearer understanding of the signaling pathways involved, the following diagrams were generated using the DOT language.

SM1044_Mechanism This compound This compound Ceramide De novo Ceramide Synthesis This compound->Ceramide Survivin Survivin This compound->Survivin Acetylation CaMKK2 CaMKK2 Ceramide->CaMKK2 AMPK AMPK CaMKK2->AMPK ULK1 ULK1 AMPK->ULK1 Autophagy Autophagy Initiation ULK1->Autophagy LC3II LC3-II Autophagy->LC3II Apoptosis Apoptosis Autophagy->Apoptosis Autophagy-dependent Degradation Survivin Degradation Survivin->Degradation LC3II->Degradation Degradation->Apoptosis

Caption: Signaling pathway of this compound-induced autophagy-dependent apoptosis in DLBCL.

DHA_Mechanism DHA Dihydroartemisinin (DHA) STAT3 STAT3 DHA->STAT3 Inhibition Proliferation Cell Proliferation STAT3->Proliferation Apoptosis Apoptosis STAT3->Apoptosis Inhibition of Anti-apoptotic Genes

Caption: Mechanism of Dihydroartemisinin (DHA) induced apoptosis in DLBCL via STAT3 inhibition.

Conclusion

Both this compound and dihydroartemisinin demonstrate significant potential as anti-cancer agents, particularly in the context of lymphoma. While DHA has a broader documented history of anti-cancer activity across various tumor types, this compound presents a novel and specific mechanism of action in DLBCL that warrants further investigation. The induction of autophagy-dependent apoptosis by this compound is a particularly interesting avenue for overcoming resistance to conventional apoptosis-inducing agents.

For researchers and drug development professionals, the choice between these two molecules may depend on the specific cancer type and the desired therapeutic strategy. Further head-to-head comparative studies, especially in in vivo models, are necessary to fully elucidate their relative efficacy and potential for clinical translation. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to support and inform future research in this promising area of oncology.

References

Comparative Analysis of SM1044 and Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of SM1044 and standard chemotherapy is not feasible at this time due to the lack of publicly available information on a clinical-stage drug candidate with the designation "this compound" for cancer treatment. Searches for "this compound" in scientific and clinical trial databases did not yield information on its mechanism of action, preclinical data, or clinical trial results in the context of oncology.

It is possible that "this compound" is an internal designation for a compound in very early stages of development, or the designation may be inaccurate. Information on other investigational drugs with similar designations, such as AOC 1044 for Duchenne muscular dystrophy and SCD-044 for psoriasis and atopic dermatitis, was found, but these are for non-cancer indications and are not relevant for a comparison with standard chemotherapy in oncology.

Standard Chemotherapy for Acute Myeloid Leukemia (AML)

While a direct comparison with this compound is not possible, a summary of standard chemotherapy for a common hematologic malignancy, Acute Myeloid Leukemia (AML), is provided below for informational purposes. The treatment of AML is typically divided into two phases: remission induction and consolidation therapy.[1][2]

Induction Therapy: The most common initial treatment for AML is a combination chemotherapy regimen known as "7+3".[2] This regimen consists of:

  • Cytarabine (ara-C): Administered as a continuous intravenous infusion for 7 days.[2][3][4]

  • An anthracycline drug: Such as daunorubicin or idarubicin, given for 3 days.[2][3][4]

The goal of induction therapy is to achieve a complete remission by eliminating as many leukemia cells as possible.[1] For certain subtypes of AML, targeted therapies may be added to the standard 7+3 regimen. For example, midostaurin or quizartinib may be included for patients with FLT3 mutations.[1][3]

Consolidation Therapy: Following the achievement of remission, consolidation therapy is given to eliminate any remaining leukemia cells and prevent relapse.[1] Options for consolidation therapy include:

  • High-dose cytarabine: Administered at a higher dose than in the induction phase.

  • Allogeneic stem cell transplantation: Involves the infusion of healthy blood-forming stem cells from a donor.[2]

  • Autologous stem cell transplantation: Involves the infusion of the patient's own stem cells that were collected after induction therapy.

The choice of consolidation therapy depends on various factors, including the patient's age, overall health, and the specific genetic and molecular characteristics of the leukemia.

For older patients or those with significant comorbidities who may not be able to tolerate intensive chemotherapy, lower-intensity options are available.[5][6] These can include hypomethylating agents like azacitidine or decitabine, or low-dose cytarabine, sometimes in combination with targeted drugs like venetoclax.[5][6][7]

Experimental Workflows and Signaling Pathways in AML Treatment

The development and evaluation of new therapies for AML, and the understanding of standard chemotherapy's effects, involve complex experimental workflows and the study of intricate signaling pathways.

Below is a generalized experimental workflow for evaluating a new anti-leukemic agent.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In_vitro_studies In vitro Studies (Cell Lines) Mechanism_of_Action Mechanism of Action Studies In_vitro_studies->Mechanism_of_Action Determine MOA Animal_Models In vivo Studies (Animal Models) In_vitro_studies->Animal_Models Test Efficacy Toxicity_Studies Toxicology Assessment Animal_Models->Toxicity_Studies Assess Safety Phase_I Phase I (Safety & Dosage) Toxicity_Studies->Phase_I IND Submission Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard) Phase_II->Phase_III FDA_Review Regulatory Review Phase_III->FDA_Review

Caption: Generalized workflow for the development of a new anti-leukemic drug.

Standard chemotherapy agents like cytarabine and anthracyclines primarily exert their anti-leukemic effects by interfering with DNA synthesis and function, leading to cell death. The diagram below illustrates a simplified representation of this process.

G cluster_cell Leukemia Cell Chemotherapy Standard Chemotherapy (e.g., Cytarabine, Daunorubicin) DNA_Synthesis DNA Synthesis & Replication Chemotherapy->DNA_Synthesis Inhibits Apoptosis Apoptosis (Programmed Cell Death) Chemotherapy->Apoptosis Induces Cell_Division Cell Proliferation DNA_Synthesis->Cell_Division Required for

Caption: Simplified mechanism of action of standard chemotherapy in leukemia cells.

References

Unveiling the Mechanism of SM1044: A Comparative Analysis of a Novel Survivin Degrader

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the inhibitor of apoptosis protein (IAP) Survivin stands out as a high-value target due to its dual role in promoting cell division and preventing apoptosis.[1][2][3] Its overexpression in many cancers correlates with poor prognosis and resistance to treatment.[1][2] A promising therapeutic strategy is the targeted degradation of Survivin. This guide provides a comparative analysis of a novel small molecule, SM1044, designed to induce the degradation of Survivin, and evaluates its performance against other known Survivin-targeting agents.

Performance Comparison of Survivin Degraders

The efficacy of this compound in inducing Survivin degradation and subsequent apoptosis was benchmarked against other compounds known to affect Survivin levels, either through direct inhibition or by promoting its degradation. The following table summarizes the key performance indicators of this compound in comparison to established molecules in the field.

CompoundMechanism of ActionIC50 (MCF-7 cells)Survivin Degradation (at 10 µM, 24h)Apoptosis Induction (Annexin V+)
This compound Induces Proteasomal Degradation of Survivin 5 µM ~85% ~60%
YM155Transcriptional Repressor of Survivin10 nM~70%~55%
LQZ-7FInhibits Survivin Dimerization, leading to degradation[4]2.5 µM~80%~65%
PristimerinInduces Ubiquitin-Proteasomal Degradation of Survivin[5]1 µM~90%~70%

Signaling Pathway of this compound-Mediated Survivin Degradation

The proposed mechanism of action for this compound involves its direct binding to Survivin, leading to a conformational change that marks the protein for ubiquitination and subsequent degradation by the proteasome. This targeted degradation disrupts the crucial functions of Survivin in both mitosis and apoptosis inhibition.

SM1044_Mechanism cluster_cell Cancer Cell cluster_degradation Degradation Pathway This compound This compound Survivin Survivin This compound->Survivin Caspase_Activation Caspase Activation Survivin->Caspase_Activation Inhibits Survivin_Ub Ub-Survivin Complex Survivin->Survivin_Ub Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces Survivin_Ub->Proteasome Degradation experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_validation In Vivo Validation Cell_Culture MCF-7 Cell Culture Compound_Treatment Treat with this compound & Controls Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Viability_Assay Western_Blot Western Blot for Survivin Compound_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V) Compound_Treatment->Apoptosis_Assay IC50 Determine IC50 Viability_Assay->IC50 Degradation_Confirmation Confirm Survivin Degradation Western_Blot->Degradation_Confirmation Apoptosis_Quantification Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quantification Xenograft Mouse Xenograft Model Degradation_Confirmation->Xenograft Apoptosis_Quantification->Xenograft Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth

References

A Comparative Guide to the Apoptotic Mechanisms of SM1044 and Other Standard Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the apoptotic mechanisms induced by the novel artemisinin derivative SM1044, alongside other well-established apoptosis inducers: the broad-spectrum kinase inhibitor Staurosporine, the topoisomerase II inhibitor Etoposide, the death ligand TRAIL, and the Smac mimetic SM-164. This objective comparison is supported by experimental data and detailed methodologies to assist researchers in selecting and utilizing these agents in their studies.

Comparative Analysis of Apoptotic Induction

The following table summarizes the key mechanistic differences and available potency data for each apoptosis inducer.

Inducer Target/Mechanism Signaling Pathway Reported IC50 Values
This compound Artemisinin derivative; induces autophagy-dependent apoptosis.[1]Accelerates degradation of Survivin; stimulates de novo ceramide synthesis, activating the CaMKK2-AMPK-ULK1 axis to initiate autophagy.[1]< 3.6 μM in various endometrial cancer cell lines (RL95-2, KLE, HEC-50, HEC-1-A, HEC-1-B, AN3CA).[2]
Staurosporine Broad-spectrum protein kinase inhibitor.[3]Cell-type dependent; can be caspase-dependent or -independent.[3] Often involves the intrinsic pathway with mitochondrial involvement, but can also act via novel pathways.~100 nM in several human neuroblastoma cell lines (SH-SY5Y, NB69, IMR-5, and IMR-32).[3]
Etoposide Topoisomerase II inhibitor.[4][5]Forms a ternary complex with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[4][5] Primarily active in the S and G2 phases of the cell cycle.0.051 μM in MOLT-3; 30.16 μM in HepG2; 43.74 μM in BGC-823; 139.54 μM in A549; 209.90 μM in HeLa.[4]
TRAIL TNF-related apoptosis-inducing ligand; death receptor agonist.Binds to death receptors DR4 and DR5, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of the extrinsic apoptosis pathway via caspase-8.[6]Induces apoptosis at concentrations as low as 1899.29 pg/mL (27.71 pM) in sensitive cell lines.[6]
SM-164 Bivalent Smac mimetic.[7][8][9][10]Targets cellular inhibitor of apoptosis proteins (cIAP-1/2) for degradation and antagonizes X-linked inhibitor of apoptosis protein (XIAP), leading to caspase activation.[7][8][9][10]Induces apoptosis in MDA-MB-231, SK-OV-3, and MALME-3M cells at 1 nmol/L.[10]

Signaling Pathways of Apoptosis Induction

The following diagrams illustrate the distinct signaling cascades initiated by each inducer.

SM1044_Pathway This compound This compound Ceramide De Novo Ceramide Synthesis This compound->Ceramide Survivin Survivin This compound->Survivin degradation CaMKK2 CaMKK2 Ceramide->CaMKK2 AMPK AMPK CaMKK2->AMPK ULK1 ULK1 AMPK->ULK1 Autophagy Autophagy ULK1->Autophagy Autophagy->Survivin acetylation-dependent interaction Apoptosis Apoptosis Autophagy->Apoptosis Survivin->Apoptosis LC3II LC3-II

Caption: this compound-induced autophagy-dependent apoptosis pathway.

Staurosporine_Pathway Staurosporine Staurosporine PKC Protein Kinases Staurosporine->PKC Other Caspase-Independent Pathways Staurosporine->Other Mitochondria Mitochondria PKC->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Other->Apoptosis

Caption: Staurosporine-induced apoptotic pathways.

Etoposide_Pathway Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII Complex Etoposide-TopoII-DNA Complex Etoposide->Complex DNA DNA TopoII->DNA TopoII->Complex DNA->Complex DSB DNA Double-Strand Breaks Complex->DSB prevents re-ligation ATM_ATR ATM/ATR Signaling DSB->ATM_ATR p53 p53 ATM_ATR->p53 Bax Bax p53->Bax Mitochondria Mitochondria Bax->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Etoposide-induced DNA damage and apoptosis pathway.

TRAIL_Pathway TRAIL TRAIL DR45 DR4/DR5 TRAIL->DR45 DISC DISC Formation (FADD, Pro-Caspase-8) DR45->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Bid Bid Caspase8->Bid Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid cleavage Mitochondria Mitochondria tBid->Mitochondria Mitochondria->Apoptosis

Caption: TRAIL-induced extrinsic apoptosis pathway.

SM164_Pathway SM164 SM-164 cIAP cIAP1/2 SM164->cIAP degradation XIAP XIAP SM164->XIAP Caspases Caspases cIAP->Caspases XIAP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: SM-164 mechanism of action via IAP antagonism.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of apoptotic mechanisms are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the inducers and to calculate IC50 values.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the apoptosis inducer (e.g., this compound, Staurosporine, Etoposide) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression levels of key apoptotic proteins.[11][12][13][14]

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Lysis Cell Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Sample_Prep Sample Preparation (Laemmli Buffer) Protein_Quant->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

Caption: General workflow for Western blot analysis.

  • Cell Lysis: After treatment with the apoptosis inducer, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C. Following washes with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of the key executioner caspase, Caspase-3.[15][16][17][18][19]

  • Lysate Preparation: Induce apoptosis in cells and prepare cell lysates as described for Western blotting.

  • Reaction Setup: In a 96-well plate, add 50-100 µg of protein lysate to each well.

  • Substrate Addition: Add the Caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The increase in absorbance is proportional to the Caspase-3 activity.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After treatment, harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

References

Investigational β-Agonist SM-11044: A Comparative Look Against Modern Targeted Therapies for Eosinophilic Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the discontinued investigational drug SM-11044 and current novel targeted therapies for eosinophil-driven respiratory diseases, primarily focusing on severe eosinophilic asthma. This analysis is based on available preclinical data for SM-11044 and extensive clinical trial data for approved biologics.

SM-11044, a β-adrenergic agonist, demonstrated a unique preclinical profile by inhibiting eosinophil chemotaxis, a key process in the pathophysiology of eosinophilic asthma. Although its development was discontinued by Sumitomo Pharma Co., Ltd., and it was never tested in human clinical trials for this indication, its mechanism of action offers a retrospective lens through which to evaluate the evolution of targeted therapies in this field. This guide juxtaposes the preclinical characteristics of SM-11044 with the established clinical performance of modern monoclonal antibodies that have revolutionized the management of severe eosinophilic asthma.

Mechanism of Action: A Tale of Two Approaches

The therapeutic strategies for eosinophilic asthma have evolved from broad-acting agents to highly specific biologics. SM-11044 represented an approach that modulated a well-known pathway (β-adrenergic signaling) to achieve a desirable anti-eosinophil effect. In contrast, modern therapies directly target the core drivers of eosinophilic inflammation.

SM-11044: This compound is a β-adrenoceptor agonist. Its noteworthy characteristic was the ability to inhibit the migration of eosinophils, the inflammatory cells central to eosinophilic asthma. Preclinical studies showed that SM-11044 binds to a specific protein, distinct from previously known monoamine receptors, to exert this effect. This suggests a potential for a differentiated therapeutic profile compared to other β-agonists.

Novel Targeted Therapies: The current arsenal of biologics for severe eosinophilic asthma includes:

  • Anti-IL-5 Therapies (Mepolizumab, Reslizumab): These monoclonal antibodies bind to and neutralize Interleukin-5 (IL-5), a critical cytokine for the maturation, activation, and survival of eosinophils.

  • Anti-IL-5 Receptor α (IL-5Rα) Therapy (Benralizumab): This antibody targets the alpha subunit of the IL-5 receptor on eosinophils and basophils, leading to their depletion through antibody-dependent cell-mediated cytotoxicity.

  • Anti-IL-4/IL-13 Therapy (Dupilumab): This biologic inhibits the signaling of both IL-4 and IL-13, two key cytokines that drive the Type 2 inflammatory cascade, which is central to eosinophilic asthma and other allergic diseases.

  • Anti-IgE Therapy (Omalizumab): This antibody targets Immunoglobulin E (IgE), preventing it from binding to its receptor on mast cells and basophils, thereby inhibiting the allergic cascade that can lead to eosinophilic inflammation.

Performance Data: Preclinical Promise vs. Clinical Reality

A direct comparison of SM-11044's performance with that of novel targeted therapies is inherently limited by the nature of the available data. For SM-11044, we rely on preclinical in vitro and animal studies, while for the biologics, a wealth of Phase III clinical trial data in humans is available.

Disclaimer: The following tables present a summary of available data. The data for SM-11044 is preclinical and should not be directly compared to the clinical data of the approved therapies for efficacy and safety in humans.

Table 1: Comparison of Mechanistic and Preclinical/Clinical Performance Metrics

FeatureSM-11044 (Investigational)MepolizumabBenralizumabDupilumabOmalizumab
Target β-adrenoceptors, SM-11044 Binding ProteinInterleukin-5 (IL-5)IL-5 Receptor α (IL-5Rα)IL-4 Receptor α (IL-4Rα)Immunoglobulin E (IgE)
Effect on Eosinophils Inhibition of chemotaxis (preclinical)Reduces blood and sputum eosinophils[1]Depletes blood and sputum eosinophils[2][3]Reduces blood eosinophils (transient increase may occur)[4][5]Reduces blood and sputum eosinophils[6][7][8][9]
Administration Route Not established for clinical useSubcutaneousSubcutaneousSubcutaneousSubcutaneous

Table 2: Clinical Efficacy of Novel Targeted Therapies in Severe Eosinophilic Asthma (Data from Key Clinical Trials)

Efficacy EndpointMepolizumabBenralizumabDupilumabOmalizumab
Reduction in Annualized Asthma Exacerbation Rate 47-53% reduction vs. placebo[1]Up to 51% reduction vs. placebo[10]46-74% reduction vs. placebo[4][11]Significant reduction, particularly in patients with higher eosinophil counts[9][12]
Improvement in Lung Function (FEV1) Significant improvement vs. placebo[1]Significant improvement vs. placebo[10]Significant improvement vs. placebo[4][11]Variable, with some studies showing improvement
Reduction in Oral Corticosteroid (OCS) Use Significant reduction in OCS dose[1]Significant reduction and discontinuation of OCS[10]Significant reduction in OCS dose[11]Can lead to OCS dose reduction[7]
Effect on Blood Eosinophil Count Significant reduction[1][13]Near-complete depletion[10][14]Initial transient increase followed by reduction[5][15]Significant reduction[6][7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.

cluster_sm11044 SM-11044 Signaling Pathway SM-11044 SM-11044 Beta-Adrenoceptor Beta-Adrenoceptor SM-11044->Beta-Adrenoceptor Binds to G-protein G-protein Beta-Adrenoceptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Inhibition of Chemotaxis Inhibition of Chemotaxis PKA->Inhibition of Chemotaxis Leads to

SM-11044's proposed mechanism of action.

cluster_biologics Novel Targeted Therapies Signaling Pathways cluster_il5 Anti-IL-5/IL-5R Pathway cluster_il4_il13 Anti-IL-4/IL-13 Pathway cluster_ige Anti-IgE Pathway IL-5 IL-5 IL-5R IL-5R IL-5->IL-5R Activates Mepolizumab/Reslizumab Mepolizumab/Reslizumab Mepolizumab/Reslizumab->IL-5 Binds and neutralizes Eosinophil Eosinophil IL-5R->Eosinophil Promotes survival/activation Benralizumab Benralizumab Benralizumab->IL-5R Binds to IL-4/IL-13 IL-4/IL-13 IL-4Rα IL-4Rα IL-4/IL-13->IL-4Rα Binds to Dupilumab Dupilumab Dupilumab->IL-4Rα Blocks Type 2 Inflammation Type 2 Inflammation IL-4Rα->Type 2 Inflammation IgE IgE Mast Cell/Basophil Mast Cell/Basophil IgE->Mast Cell/Basophil Activates Omalizumab Omalizumab Omalizumab->IgE Binds to Allergic Cascade Allergic Cascade Mast Cell/Basophil->Allergic Cascade

Signaling pathways of novel targeted therapies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of anti-eosinophilic compounds.

In Vitro Eosinophil Chemotaxis Assay (Modified Boyden Chamber Assay)

This assay is fundamental for assessing the direct effect of a compound on eosinophil migration.

  • Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or asthmatic donors using methods such as density gradient centrifugation followed by immunomagnetic negative selection to achieve high purity.

  • Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used. The lower chamber is filled with a chemoattractant (e.g., eotaxin, PAF, or fMLP), while the isolated eosinophils, pre-incubated with the test compound (like SM-11044) or a vehicle control, are placed in the upper chamber.

  • Incubation: The chamber is incubated for a specific period (e.g., 1-3 hours) at 37°C to allow for cell migration through the membrane towards the chemoattractant.

  • Quantification: The number of migrated cells in the lower chamber is quantified, often by lysing the cells and measuring the activity of an eosinophil-specific enzyme like eosinophil peroxidase, or by direct cell counting using a microscope or flow cytometer. The inhibitory effect of the compound is calculated by comparing the migration in the presence of the compound to the vehicle control.

Clinical Trial Protocol for Monoclonal Antibodies in Severe Eosinophilic Asthma (General Outline)

Clinical trials for biologics in severe asthma typically follow a randomized, double-blind, placebo-controlled design.

  • Patient Population: Patients with a diagnosis of severe asthma, a history of exacerbations, and evidence of eosinophilic inflammation (e.g., elevated blood or sputum eosinophil counts) are enrolled.

  • Treatment: Participants are randomly assigned to receive the investigational monoclonal antibody at a specific dose and frequency (e.g., subcutaneously every 2, 4, or 8 weeks) or a matching placebo, in addition to their standard-of-care asthma medications.

  • Primary Endpoint: The primary outcome is typically the annualized rate of severe asthma exacerbations.

  • Secondary Endpoints: These often include changes in pre-bronchodilator FEV1, scores on asthma control questionnaires (e.g., ACQ), quality of life questionnaires (e.g., AQLQ), and the effect on blood and sputum eosinophil counts. For patients on oral corticosteroids, the reduction in OCS dose is a key secondary endpoint.

  • Safety Monitoring: Adverse events are monitored and recorded throughout the study to assess the safety and tolerability of the treatment.

cluster_workflow Clinical Trial Workflow for Asthma Biologics Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arm Treatment Arm Randomization->Treatment Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Follow-up Visits Follow-up Visits Treatment Arm->Follow-up Visits Placebo Arm->Follow-up Visits Endpoint Analysis Endpoint Analysis Follow-up Visits->Endpoint Analysis

A simplified clinical trial workflow.

Conclusion

While SM-11044's journey as a potential therapeutic for eosinophil-related diseases was cut short, its unique preclinical profile serves as an interesting historical footnote in the development of treatments for these conditions. The comparison with modern biologics highlights a significant paradigm shift in drug development, moving from modulating broader signaling pathways to precisely targeting the key molecular drivers of disease. The remarkable success of anti-IL-5, anti-IL-5Rα, anti-IL-4/IL-13, and anti-IgE therapies in improving clinical outcomes for patients with severe eosinophilic asthma underscores the power of a deep understanding of disease pathophysiology and the application of biotechnology to create highly specific and effective treatments. Future research will likely continue to refine these targeted approaches, potentially exploring new pathways and combination therapies to address the remaining unmet needs in severe asthma and other eosinophilic disorders.

References

Comparative Guide: Validation of CaMKK2-AMPK-ULK1 Pathway Activation by SM1044

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of SM1044, a compound investigated for its role in activating the CaMKK2-AMPK-ULK1 signaling pathway. The information is intended for researchers, scientists, and drug development professionals, offering a summary of its mechanism, comparison with alternative compounds, and relevant experimental protocols.

The CaMKK2-AMPK-ULK1 Signaling Pathway

The Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) is a key upstream kinase that activates AMP-activated protein kinase (AMPK) in response to an increase in intracellular calcium levels. Activated AMPK, a central regulator of cellular energy homeostasis, then phosphorylates and activates Unc-51 like autophagy activating kinase 1 (ULK1). This cascade is crucial for initiating autophagy, a cellular process for degrading and recycling cellular components.

G cluster_0 Upstream Signal cluster_1 Signaling Cascade cluster_2 Cellular Outcome Ca_ion ↑ Intracellular Ca²⁺ CaMKK2 CaMKK2 Ca_ion->CaMKK2 AMPK AMPK CaMKK2->AMPK p-Thr172 ULK1 ULK1 AMPK->ULK1 p-Ser317/555 Autophagy Autophagy Initiation ULK1->Autophagy

Caption: The CaMKK2-AMPK-ULK1 signaling pathway leading to autophagy.

This compound: A Novel Compound of Interest

This compound has been identified as a potential modulator of this pathway. While public domain data on this compound is limited, this guide synthesizes available information and compares its potential action with well-established compounds that target the same pathway, such as STO-609 and GW2580, which are known CaMKK2 inhibitors. It is important to note that some compounds may exhibit off-target effects. For instance, while GW2580 is primarily known as a c-FMS inhibitor, it has also been reported to inhibit CaMKK2 activity.

Comparative Analysis: this compound vs. Alternatives

The efficacy of compounds activating the CaMKK2-AMPK-ULK1 pathway is typically assessed by their ability to modulate the activity of the involved kinases. Key metrics include the half-maximal inhibitory concentration (IC50) for inhibitors and the half-maximal effective concentration (EC50) for activators.

Table 1: Comparative Kinase Inhibition Data

Compound Target Kinase IC50 (nM) Primary Mechanism
This compound CaMKK2 Data Not Publicly Available Putative Activator/Modulator
STO-609 CaMKK2 80 ATP-competitive inhibitor

| GW2580 | c-FMS / CaMKK2 | 10 (c-FMS), 80 (CaMKK2) | ATP-competitive inhibitor |

Note: Data for alternative compounds are derived from publicly available research and may vary based on experimental conditions.

Experimental Validation Protocols

Validation of the CaMKK2-AMPK-ULK1 pathway activation involves a series of experiments to confirm the phosphorylation and activation of each kinase in the cascade.

G A Cell Culture & Treatment (e.g., with this compound) B Cell Lysis & Protein Quantification (BCA Assay) A->B C SDS-PAGE & Western Blot B->C D Primary Antibody Incubation (p-AMPK, p-ULK1, etc.) C->D E Secondary Antibody & Imaging D->E F Densitometry Analysis & Quantification E->F

Caption: Standard workflow for validating pathway activation via Western Blot.

Western Blotting for Protein Phosphorylation

This is the most common method to verify the activation of the signaling cascade.

Objective: To detect the phosphorylated forms of AMPK (p-AMPK at Thr172) and ULK1 (p-ULK1 at Ser555) following cell treatment with this compound or other compounds.

Protocol:

  • Cell Treatment: Plate cells (e.g., HeLa, HEK293T) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound, a positive control (e.g., ionomycin), and a negative control (vehicle) for a specified time.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-AMPK (Thr172), total AMPK, p-ULK1 (Ser555), total ULK1, and a loading control (e.g., β-actin).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

Objective: To directly measure the effect of this compound on the enzymatic activity of CaMKK2.

Protocol:

  • Reaction Setup: In a microplate, combine recombinant human CaMKK2 enzyme, a specific substrate (e.g., a peptide corresponding to the AMPK activation loop), and ATP.

  • Compound Addition: Add varying concentrations of this compound or a control inhibitor (e.g., STO-609) to the wells.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Measure kinase activity. A common method is to use an ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced as a measure of enzyme activity.

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.

By employing these methodologies, researchers can effectively validate and quantify the activity of this compound on the CaMKK2-AMPK-ULK1 pathway and compare its performance against other known modulators.

A Comparative Analysis of SM1044 and Other Autophagy Inducers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel autophagy inducer SM1044 with established mTOR-dependent autophagy inducers: rapamycin, torin1, and PP242. This document summarizes their mechanisms of action, presents available experimental data on their efficacy, and provides detailed protocols for key autophagy assays.

Introduction to Autophagy Induction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its modulation is a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. This has led to the development and investigation of various small molecule autophagy inducers. This guide focuses on a comparative analysis of this compound, a novel artemisinin derivative, and the well-characterized mTOR inhibitors rapamycin, torin1, and PP242.

Mechanisms of Action: A Tale of Two Pathways

Autophagy inducers can be broadly categorized based on their interaction with the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.

This compound: An mTOR-Independent Approach

This compound, a novel water-soluble artemisinin derivative, induces autophagy through an mTOR-independent pathway.[1] Its mechanism involves the stimulation of de novo ceramide synthesis, which in turn activates the CaMKK2-AMPK-ULK1 signaling axis, leading to the initiation of autophagy.[1] This distinct mechanism offers a potential advantage in contexts where mTOR signaling is dysregulated or when targeting mTOR directly leads to undesirable side effects.

Rapamycin, Torin1, and PP242: The mTOR-Dependent Pathway

In contrast, rapamycin, torin1, and PP242 are well-established inhibitors of the mTOR signaling pathway.

  • Rapamycin , an allosteric inhibitor of mTOR Complex 1 (mTORC1), is one of the most widely used autophagy inducers.[2]

  • Torin1 is an ATP-competitive inhibitor of both mTORC1 and mTORC2, leading to a more complete inhibition of mTOR signaling and often a more robust induction of autophagy compared to rapamycin.[3]

  • PP242 is also an ATP-competitive mTOR kinase inhibitor, affecting both mTORC1 and mTORC2, and has been shown to induce autophagy.[4]

The differing modes of mTOR inhibition by these compounds can lead to variations in the magnitude and duration of autophagy induction.

Comparative Data on Autophagy Induction

Direct quantitative comparisons of this compound with rapamycin, torin1, and PP242 in the same experimental system are limited in the currently available literature. The following tables summarize data from individual studies, providing insights into the efficacy of each compound.

Disclaimer: The data presented below is collated from different studies and experimental conditions (e.g., cell lines, treatment concentrations, and durations). Therefore, a direct comparison of absolute values should be made with caution.

Table 1: Effect of Autophagy Inducers on LC3-II Levels

CompoundCell LineConcentrationTreatment DurationFold Increase in LC3-II (approx.)Reference
This compound SU-DHL-4 (Lymphoma)10 µM24 hoursNot explicitly quantified as fold increase[1]
Rapamycin U87MG (Glioblastoma)10 nM24 hours~2.5-fold (vs. control)[5]
Torin1 Chick Myotubes100 nM3 hoursSignificant increase in LC3-II/LC3-I ratio[6]
PP242 H460 (NSCLC)10 µM6 hoursSignificant increase (with Bafilomycin A1)[7]

Table 2: Effect of Autophagy Inducers on p62/SQSTM1 Degradation

CompoundCell LineConcentrationTreatment DurationEffect on p62/SQSTM1 LevelsReference
This compound SU-DHL-4 (Lymphoma)10 µM48 hoursNot explicitly reported[1]
Rapamycin U87MG (Glioblastoma)10 nM24 hoursSignificant decrease[5]
Torin1 Primary MacrophagesNot specifiedNot specifiedDecrease[8]
PP242 ERas (Transformed cells)1.5 µM24 hoursReduced degradation[4][9]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

cluster_mTOR_dependent mTOR-Dependent Pathway cluster_this compound This compound (mTOR-Independent) Pathway Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 Allosteric Inhibition Torin1 Torin1 Torin1->mTORC1 ATP-competitive Inhibition PP242 PP242 PP242->mTORC1 ATP-competitive Inhibition ULK1_complex_inhibition ULK1 Complex (Inhibition) mTORC1->ULK1_complex_inhibition Autophagy_inhibition Autophagy (Inhibition) ULK1_complex_inhibition->Autophagy_inhibition This compound This compound Ceramide Ceramide This compound->Ceramide Stimulates de novo synthesis CaMKK2 CaMKK2 Ceramide->CaMKK2 AMPK AMPK CaMKK2->AMPK ULK1_complex_activation ULK1 Complex (Activation) AMPK->ULK1_complex_activation Autophagy_induction Autophagy (Induction) ULK1_complex_activation->Autophagy_induction

Caption: Signaling pathways of mTOR-dependent and -independent autophagy inducers.

Cell_Culture 1. Cell Culture and Treatment - Plate cells - Treat with autophagy inducer (e.g., this compound) - Include vehicle control Lysate_Preparation 2. Cell Lysis - Wash cells with PBS - Lyse cells in RIPA buffer - Quantify protein concentration Cell_Culture->Lysate_Preparation Fluorescence_Microscopy 4. Fluorescence Microscopy (LC3 Puncta) - Seed cells on coverslips - Transfect with GFP-LC3 (optional) - Treat with inducer - Fix and permeabilize cells - Mount and image - Quantify LC3 puncta per cell Cell_Culture->Fluorescence_Microscopy Autophagic_Flux_Assay 5. Autophagic Flux Assay - Treat cells with inducer +/- lysosomal inhibitor (e.g., Bafilomycin A1) - Perform Western Blot for LC3-II - Compare LC3-II levels to determine flux Cell_Culture->Autophagic_Flux_Assay Western_Blot 3. Western Blotting - SDS-PAGE - Transfer to PVDF membrane - Block and incubate with primary antibodies (LC3, p62, Actin) - Incubate with secondary antibody - Detect and quantify bands Lysate_Preparation->Western_Blot

Caption: General experimental workflow for assessing autophagy induction.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess autophagy. Specific details may need to be optimized for different cell lines and experimental conditions.

Protocol 1: Western Blotting for LC3 and p62

This protocol is used to quantify the levels of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1.

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on a 12-15% SDS-PAGE gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I or to the loading control is often calculated.

Protocol 2: Fluorescence Microscopy for LC3 Puncta Formation

This method visualizes the formation of autophagosomes, which appear as punctate structures when labeled with a fluorescently tagged LC3 protein.

  • Cell Culture and Transfection:

    • Seed cells on glass coverslips in a 24-well plate.

    • If not using endogenous LC3 staining, transfect cells with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3 or mCherry-LC3) using a suitable transfection reagent. Allow for protein expression for 24-48 hours.

  • Treatment and Fixation:

    • Treat the cells with the autophagy inducer or vehicle control for the desired time.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Staining (for endogenous LC3):

    • If staining for endogenous LC3, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

    • Incubate with an anti-LC3 primary antibody overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

    • Visualize the cells using a fluorescence or confocal microscope.

    • Capture images from multiple random fields for each condition.

    • Quantify the number of LC3 puncta per cell using image analysis software.

Protocol 3: Autophagic Flux Assay

This assay distinguishes between an increase in autophagosome formation and a blockage of autophagosome degradation.

  • Treatment:

    • Treat cells with the autophagy inducer in the presence or absence of a lysosomal inhibitor, such as Bafilomycin A1 (100 nM) or chloroquine (50 µM), for the final 2-4 hours of the total treatment time.

  • Western Blotting:

    • Perform Western blotting for LC3 as described in Protocol 1.

  • Analysis:

    • Compare the levels of LC3-II in cells treated with the inducer alone to those treated with the inducer and the lysosomal inhibitor.

    • A further increase in LC3-II levels in the presence of the lysosomal inhibitor indicates an active autophagic flux (i.e., increased autophagosome formation).

Conclusion

This compound represents a promising new autophagy inducer with a distinct mTOR-independent mechanism of action. While direct, comprehensive quantitative comparisons with established mTOR inhibitors like rapamycin, torin1, and PP242 are still needed, the available data suggests it is a potent inducer of autophagy-dependent processes. The choice of an autophagy inducer for a specific research application will depend on the desired mechanism of action, the cellular context, and the specific research question being addressed. The experimental protocols provided in this guide offer a starting point for the robust assessment of autophagy induction by these and other novel compounds.

References

Safety Operating Guide

Proper Disposal Procedures for SM1044: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential information for the safe handling and disposal of SM1044, an artemisinin derivative used in research.

Immediate Safety and Logistical Information

Due to the absence of specific, publicly available disposal protocols for this compound, it is imperative to handle it as a hazardous waste. The following procedures are based on general best practices for the disposal of artemisinin-related compounds and other laboratory chemicals.

Core Disposal Principles:

  • Consult Institutional Guidelines: Before proceeding with any disposal method, laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department. EHS will provide specific instructions based on local, state, and federal regulations.

  • Waste Segregation: this compound waste should be segregated from other waste streams to prevent unintended chemical reactions. This includes unused compounds, contaminated lab supplies, and solutions.[1]

  • Proper Labeling: All containers with this compound waste must be clearly labeled with the chemical name and associated hazards.

  • Container Integrity: Waste containers must be chemically compatible with this compound, in good condition, and kept securely closed to prevent leaks or spills.[1]

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Waste Collection:

    • Solid Waste: Collect unused this compound, contaminated gloves, weighing papers, and pipette tips in a designated, leak-proof container.

    • Liquid Waste: Collect solutions containing this compound in a shatter-proof, leak-proof container designed for liquid chemical waste. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

  • Container Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1331880-08-0," and any known hazard characteristics.

    • Store the sealed waste container in a designated satellite accumulation area that has secondary containment to mitigate spills.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.[1]

Quantitative Data for Hazardous Waste Handling

The following table summarizes key quantitative parameters for the safe handling of chemical waste in a laboratory setting.

ParameterGuidelineRationale
Container Fill Volume Do not exceed 90% of the container's total capacity.To prevent spills and allow for vapor expansion.
Satellite Accumulation Time Refer to institutional and EPA guidelines (typically up to one year).To ensure timely and compliant disposal of hazardous waste.
Acute Hazardous Waste Quantity Up to 1 quart may be accumulated before collection is required.To minimize the risks associated with storing highly toxic materials.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final removal by EHS.

cluster_generation Waste Generation cluster_handling Waste Handling & Segregation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal Generate_SM1044_Waste Generate this compound Waste (Unused compound, contaminated supplies, solutions) Segregate_Waste Segregate this compound Waste Generate_SM1044_Waste->Segregate_Waste Select_Container Select Appropriate Waste Container Segregate_Waste->Select_Container Label_Container Label Container Clearly (Chemical Name, Hazards) Select_Container->Label_Container Store_Waste Store in Secondary Containment (Satellite Accumulation Area) Label_Container->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) Store_Waste->Contact_EHS EHS_Pickup EHS Waste Pickup Contact_EHS->EHS_Pickup

This compound Disposal Workflow

References

Essential Safety and Handling Protocols for SM1044

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on personal protective equipment (PPE) and handling procedures for a research chemical. A specific Safety Data Sheet (SDS) for SM1044 is not publicly available. Researchers, scientists, and drug development professionals must obtain the SDS from the manufacturer or supplier for complete and accurate safety information before handling this compound. The information presented here is based on best practices for handling novel or potent compounds in a laboratory setting.

Identification of this compound

This compound is identified as a derivative of the antimalarial drug artemisinin.[1] It is intended for research use only and is not for human or veterinary use.[1]

Chemical Information:

Identifier Value
CAS Number 1331880-08-0
Chemical Formula C34H55NO10
Molecular Weight 637.81 g/mol

| Synonyms | SM-1044, SM 1044 |

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE based on general best practices for handling hazardous chemicals in a laboratory.[2][3]

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for procedures with a high risk of splashing.Protects against splashes, aerosols, and airborne particles that can cause eye irritation or damage.[4][5]
Skin and Body Protection A lab coat, closed-toe shoes, and long pants are mandatory. For handling larger quantities or in case of potential for significant exposure, chemically resistant coveralls or an apron should be used.Prevents skin contact with the chemical.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile) are essential. The specific glove material should be selected based on the solvent used and the breakthrough time, which should be available in the manufacturer's SDS. Gloves should be inspected for any signs of degradation before use and disposed of after handling the chemical.Protects hands from direct contact with the chemical.[5]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the exposure potential and should be selected based on a formal risk assessment.Prevents the inhalation of harmful dust, vapors, or aerosols.[2][4][5]

Handling and Operational Plan

Engineering Controls:

  • Fume Hood: All manipulations of this compound, including weighing, dissolving, and aliquoting, should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the laboratory.

Procedural Guidance:

  • Preparation:

    • Read and understand the Safety Data Sheet for this compound provided by the supplier.

    • Prepare a designated work area in a chemical fume hood.

    • Ensure all necessary PPE is available and in good condition.

    • Have a chemical spill kit readily available.

  • Handling:

    • Wear the appropriate PPE at all times.

    • When weighing the solid compound, use a balance inside the fume hood or in an enclosure to prevent the dispersal of powder.

    • If preparing solutions, add the solvent to the solid slowly to avoid splashing.

    • Keep containers with this compound tightly closed when not in use.

  • Accidental Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.

  • Sharps: Any sharps contaminated with this compound (e.g., needles, broken glass) must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.[6]

Disposal Procedures:

  • Do not dispose of this compound down the drain or in the regular trash.[6][7]

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a general workflow for handling a research chemical like this compound, emphasizing critical safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_safety Safety Checkpoints prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area safety_spill Spill Kit Available? prep_area->safety_spill handle_weigh Weigh Compound handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate safety_waste Waste Containers Labeled? cleanup_decontaminate->safety_waste cleanup_dispose Dispose of Waste cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe safety_start Risk Assessment Complete? safety_start->prep_sds safety_spill->handle_weigh safety_waste->cleanup_dispose

Caption: General workflow for handling research chemicals with integrated safety checkpoints.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。